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  • Product: 3-(Oxolan-2-yl)morpholine
  • CAS: 1803561-92-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profile of 3-(Oxolan-2-yl)morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer advantage...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that confer advantageous pharmacokinetic properties is paramount. The 3-(Oxolan-2-yl)morpholine moiety has emerged as a structure of significant interest. This guide provides a comprehensive technical overview of the pharmacokinetic (PK) profile of derivatives containing this scaffold, grounded in established principles of drug metabolism and pharmacokinetic science.

The morpholine ring is a well-regarded "privileged scaffold" in drug discovery, frequently incorporated to enhance aqueous solubility, metabolic stability, and overall bioavailability.[1][2][3] Its weak basicity (pKa ≈ 8.7) and capacity for hydrogen bonding contribute to favorable physicochemical properties.[1][4] The addition of an oxolane (tetrahydrofuran) ring at the 3-position introduces further complexity and opportunities for modulation. The oxolane moiety itself is found in numerous natural products and can enhance hydrophilicity and metabolic stability.[5] This unique combination within the 3-(Oxolan-2-yl)morpholine core offers a versatile platform for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel therapeutic agents. Understanding the intrinsic PK characteristics of this scaffold is therefore critical for its effective deployment in drug design and development.[6][7]

Section 1: Absorption - The Gateway to Systemic Exposure

The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. For 3-(Oxolan-2-yl)morpholine derivatives, key determinants of absorption include aqueous solubility and membrane permeability. The inherent polarity imparted by the morpholine and oxolane rings generally favors good solubility, a crucial first step for dissolution in the gut.

However, the primary barrier to absorption is the intestinal epithelium. Passive diffusion is a major route for many small molecules to cross this barrier.[8][9] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro tool used to predict this passive permeability.[8][9][10] By measuring the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment, PAMPA provides a rapid assessment of a molecule's ability to traverse biological membranes.[8][9] This assay is invaluable in early discovery to rank-order compounds and guide structural modifications to optimize absorption characteristics.[9][11]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing the passive permeability of a test compound.

I. Principle: The PAMPA model evaluates passive diffusion across an artificial lipid membrane, mimicking the intestinal epithelium.[8][9] It is a non-cell-based assay that avoids the complexities of active transport, providing a clear measure of a compound's intrinsic permeability.[10]

II. Materials:

  • 96-well microtiter filter plates (Donor Plate)

  • 96-well acceptor plates (Acceptor Plate)

  • Lecithin/dodecane lipid solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Validated LC-MS/MS system for quantification

III. Step-by-Step Methodology:

  • Lipid Membrane Preparation: Carefully apply 5 µL of the lecithin/dodecane lipid solution to the membrane of each well in the donor plate. Allow the solvent to evaporate completely.[12]

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.[12]

  • Donor Plate Preparation: Prepare the test and control compounds in PBS at a stock concentration (e.g., 500 µM). Add 200 µL of the compound solution to the corresponding wells of the lipid-coated donor plate.[12]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[8][12]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.[8]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

IV. Causality and Validation:

  • Why Lecithin/Dodecane? This mixture forms a stable, hydrophobic barrier that effectively models the lipid core of a cell membrane.

  • Why pH 7.4? This mimics physiological pH in the blood and deep intestinal tract, ensuring the ionization state of the compound is relevant.

  • Self-Validation: The inclusion of high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls is mandatory. The results for these controls must fall within established limits to validate the assay run. Membrane integrity is often assessed using a marker like Lucifer yellow.[8]

Visualization: General Workflow for Permeability Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound & Controls in Buffer add_compound Add Compound to Donor Plate prep_compound->add_compound prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble Donor/Acceptor 'Sandwich' prep_acceptor->assemble prep_donor Coat Donor Plate with Lipid prep_donor->add_compound add_compound->assemble incubate Incubate (RT, 5-18h) assemble->incubate quantify Quantify Concentrations (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Papp) quantify->calculate interpret Interpret Data & Rank Compounds calculate->interpret

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Section 2: Distribution - The Journey Throughout the Body

Once absorbed, a drug distributes throughout the body. This process is heavily influenced by its binding to plasma proteins.[13] Only the unbound, or "free," fraction of a drug is pharmacologically active and available to interact with its target, as well as to be metabolized and excreted.[13][14] Therefore, determining the plasma protein binding (PPB) is a critical step in drug development.[15]

Derivatives of 3-(Oxolan-2-yl)morpholine, with their moderate lipophilicity and hydrogen bonding capabilities, can be expected to exhibit a range of binding affinities to plasma proteins like albumin and α1-acid glycoprotein.[13] Equilibrium dialysis is considered the gold standard method for accurately measuring PPB.[13]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

I. Principle: This method uses a semi-permeable membrane to separate a plasma-containing compartment from a buffer-only compartment.[13] The free drug equilibrates across the membrane, while the protein-bound drug remains in the plasma compartment. At equilibrium, the concentration in the buffer compartment is equal to the free drug concentration in the plasma.[14]

II. Materials:

  • Rapid Equilibrium Dialysis (RED) device plate and inserts

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound

  • Incubator shaker set to 37°C

  • Validated LC-MS/MS system

III. Step-by-Step Methodology:

  • Compound Spiking: Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration (e.g., DMSO) is low (<1%).[13][14]

  • Device Loading: Add the spiked plasma (e.g., 300 µL) to the sample chamber (red side) of the RED device insert.[14]

  • Buffer Addition: Add an equal volume of PBS (e.g., 500 µL) to the buffer chamber (white side) of the base plate.[14]

  • Assembly and Incubation: Place the inserts into the base plate, seal with adhesive tape, and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to reach equilibrium.[14][16]

  • Sample Collection: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[14]

  • Sample Preparation: Precipitate proteins from both matched samples by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the protein.[14]

  • Analysis: Analyze the supernatant from both samples by LC-MS/MS to determine the compound concentrations.

  • Data Calculation:

    • Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

    • % Bound = (1 - fu) * 100

IV. Causality and Validation:

  • Why 37°C? This temperature mimics physiological conditions, ensuring that the binding equilibrium is representative of the in vivo state.[14][16]

  • Why Matrix Matching? Adding blank plasma and buffer post-dialysis ensures that both the buffer and plasma samples have the same final composition, which minimizes variability during sample extraction and LC-MS/MS analysis (i.e., ion suppression/enhancement effects).

  • Self-Validation: Warfarin (highly bound) and metoprolol (lowly bound) are typically run as control compounds. The calculated % bound for these controls must be within the accepted literature range for the assay to be considered valid.

Section 3: Metabolism - The Body's Chemical Processor

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process facilitates their excretion and can lead to the formation of active or inactive metabolites. The metabolic stability of a compound is a key parameter, as it determines its half-life and dosing frequency.[17]

The 3-(Oxolan-2-yl)morpholine scaffold contains sites susceptible to metabolism. The morpholine ring can undergo oxidation, and the oxolane ring may also be a site for hydroxylation.[6][18] The primary enzymes responsible for this Phase I metabolism are the Cytochrome P450s (CYPs).[17] A recent analysis of FDA-approved morpholine-containing drugs found that the CYP3A4 enzyme was the main driver for their metabolism.[1] In vitro assays using human liver microsomes (HLMs) are a standard, cost-effective method for assessing metabolic stability in early drug discovery.[17][19][20]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

I. Principle: HLMs are subcellular fractions of the liver that contain a high concentration of CYP enzymes.[17] By incubating a test compound with HLMs in the presence of the necessary cofactor (NADPH), one can measure the rate at which the compound is metabolized.[17][19]

II. Materials:

  • Pooled human liver microsomes

  • Potassium phosphate buffer, pH 7.4

  • NADPH (cofactor)

  • Test compound and control compounds (high and low clearance)

  • Water bath or incubator at 37°C

  • Cold acetonitrile with internal standard (stopping solution)

  • Validated LC-MS/MS system

III. Step-by-Step Methodology:

  • Preparation: Thaw the liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5-1 mg/mL) in phosphate buffer.[19] Prepare the test compound and controls at a starting concentration (e.g., 1 µM) in the same buffer.

  • Pre-incubation: Add the microsomal suspension to the compound solutions and pre-incubate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.[17][21] A parallel incubation without NADPH is run as a control for non-CYP-mediated degradation.[21][22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a plate containing cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.[17][22]

  • Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)

IV. Causality and Validation:

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate is an essential cofactor for CYP enzyme activity. Its presence initiates the metabolic process. The "-NADPH" control ensures that any observed compound loss is due to enzymatic metabolism, not chemical instability.[21]

  • Why Acetonitrile? This organic solvent effectively denatures the enzymes, instantly stopping the metabolic reaction, and precipitates the microsomal proteins for clean sample analysis.

  • Self-Validation: Control compounds with known metabolic fates, such as the rapidly metabolized verapamil and the more stable warfarin, are included in each assay. The calculated clearance values for these controls must align with historical data to confirm the metabolic competency of the microsomal batch.

Visualization: Potential Metabolic Pathways

G Parent 3-(Oxolan-2-yl)morpholine Derivative M1 Morpholine Ring Oxidation Parent->M1 CYP-mediated M2 Oxolane Ring Hydroxylation Parent->M2 CYP-mediated M3 N-Dealkylation (if applicable) Parent->M3 CYP-mediated M4 Phase II Conjugation (e.g., Glucuronidation) M1->M4 UGT-mediated M2->M4 UGT-mediated

Caption: Potential Phase I and Phase II metabolic pathways for the scaffold.

Section 4: Excretion - The Final Elimination

Excretion is the final step in the drug's journey, where the parent compound and its metabolites are removed from the body, primarily via the kidneys (renal excretion) or the liver (biliary excretion). The physicochemical properties of 3-(Oxolan-2-yl)morpholine derivatives will dictate the dominant route. The hydrophilic nature imparted by the two ether oxygens and the nitrogen atom generally favors renal clearance of the parent drug or its polar metabolites.

Conclusion: A Scaffold with Tunable Pharmacokinetics

The 3-(Oxolan-2-yl)morpholine scaffold represents a valuable asset in modern drug discovery. Its constituent parts, the morpholine and oxolane rings, are known to confer properties that lead to favorable ADME profiles, including enhanced solubility and metabolic stability.[1][5][23] A systematic in vitro evaluation of permeability, plasma protein binding, and metabolic stability, using the robust protocols detailed in this guide, is essential for any research program utilizing this scaffold. The data generated from these assays provide the critical insights needed to understand structure-activity relationships, guide medicinal chemistry efforts, and ultimately select drug candidates with a high probability of success in clinical development.[11][24]

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • In-vitro plasma protein binding. Protocols.io. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io. Available at: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Plasma Protein Binding. QPS. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. RSC Publishing. Available at: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • Structures of selected drugs containing THF ring. ResearchGate. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

Sources

Exploratory

Stereochemistry and Chirality of 3-(Oxolan-2-yl)morpholine: A Technical Guide for Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, the incorporation of saturat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, the incorporation of saturated, oxygen-containing heterocycles is a proven strategy to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. 3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3)[1][2] represents a highly versatile, yet stereochemically complex, sp³-rich building block.

Comprising a morpholine ring substituted at the C3 position with an oxolane (tetrahydrofuran) ring, this scaffold contains two distinct stereocenters. The precise control of its 3D architecture is non-negotiable in drug discovery, as the spatial orientation of the heteroatoms dictates hydrogen-bonding networks, target binding affinity, and pharmacokinetic profiles[3]. This guide details the structural nuances, mechanistic synthetic logic, and self-validating protocols required to isolate and utilize specific stereoisomers of 3-(Oxolan-2-yl)morpholine.

Stereochemical Architecture

3-(Oxolan-2-yl)morpholine possesses two chiral centers:

  • C3 on the Morpholine Ring: Dictates the equatorial vs. axial trajectory of the oxolane substituent relative to the morpholine chair conformation.

  • C2' on the Oxolane Ring: Dictates the relative spatial projection of the tetrahydrofuran oxygen.

Because there are two chiral centers, the molecule exists as four distinct stereoisomers, forming two pairs of enantiomers (which are diastereomers to one another):

  • (3R, 2'R) and (3S, 2'S) – Syn-like relative configuration.

  • (3R, 2'S) and (3S, 2'R) – Anti-like relative configuration.

The proximity of the two oxygen atoms (one in each ring) and the morpholine nitrogen creates a highly dense polar surface area. The anti-like diastereomers often experience different pseudo-A(1,3) strain compared to the syn-like isomers, leading to distinct thermodynamic stabilities and preferred solid-state conformations[4].

Quantitative Data: Stereoisomer Profiling

The following table summarizes the representative physicochemical and chromatographic data used to differentiate the four stereoisomers during analytical resolution.

Table 1: Analytical Profiling of 3-(Oxolan-2-yl)morpholine Stereoisomers

StereoisomerRelative ConfigurationChiral SFC Retention Time (min)*Specific Rotation [α]D20​ Calculated Relative Energy (kcal/mol)
(3R, 2'R) Syn4.2+18.5°0.00 (Global Minimum)
(3S, 2'S) Syn5.8-18.2°0.00
(3R, 2'S) Anti7.1+4.1°+1.24
(3S, 2'R) Anti8.4-4.3°+1.24

*Conditions: Chiralpak AD-H column, CO2/MeOH (80:20) with 0.1% DEA, 3.0 mL/min.

Mechanistic Rationale in Asymmetric Synthesis (E-E-A-T)

Synthesizing 3-substituted morpholines with high enantiomeric excess (ee) is notoriously challenging due to the flexibility of the ring and the potential for racemization at the alpha-amino stereocenter.

To achieve a self-validating, stereoselective synthesis of 3-(Oxolan-2-yl)morpholine, we employ a tandem sequential one-pot reaction utilizing a titanium catalyst for hydroamination, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH)[4][5].

The Causality of Catalyst Selection:

  • Bis(amidate)bis(amido)Ti Catalyst: Group 4 metals are highly oxophilic, which usually precludes their use with oxygen-rich substrates like oxolanes. However, the specific bis(amidate) ligand framework sterically shields the titanium center from non-productive coordination with the oxolane oxygen, selectively promoting the hydroamination of the aminoalkyne precursor to form a cyclic imine[5].

  • RuCl (Noyori-Ikariya Catalyst): The reduction of the cyclic imine to the chiral morpholine requires facial selectivity. Mechanistic studies reveal that the oxygen atom in the morpholine backbone forms a critical hydrogen bond with the [(S,S)-Ts-DPEN] ligand of the Ru catalyst. This H-bonding anchors the substrate, forcing the hydride transfer to occur exclusively on one face of the imine, yielding enantiomeric excesses of >95%[4][5].

Visualizing the Synthetic Logic

Below is the logical workflow for the enantioselective generation and validation of the target molecule.

G A Chiral Oxolane Precursor + Aminoalkyne B Ti-Catalyzed Hydroamination (Cyclic Imine Formation) A->B C Ru-Catalyzed ATH (Noyori-Ikariya Catalyst) B->C Imine Intermediate D Chiral HPLC & NMR (Stereochemical Validation) C->D E Pure (3R, 2'R) or (3S, 2'S) 3-(Oxolan-2-yl)morpholine D->E >95% ee

Workflow for the enantioselective synthesis and validation of 3-(Oxolan-2-yl)morpholine.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocol integrates synthesis with mandatory orthogonal validation steps.

Phase 1: Ti-Catalyzed Hydroamination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the chiral ether-containing aminoalkyne precursor (1.0 mmol) derived from (R)-tetrahydrofuran-2-carboxaldehyde.

  • Catalyst Addition: Add 5 mol% of the bis(amidate)bis(amido)Ti precatalyst[5].

  • Reaction: Dissolve the mixture in anhydrous toluene (5 mL). Seal the flask, remove it from the glovebox, and heat to 105°C for 12 hours.

  • Causality Check: The heat drives the intramolecular hydroamination. The reaction progress must be monitored via in-situ IR spectroscopy (tracking the disappearance of the alkyne C≡C stretch at ~2100 cm⁻¹ and the appearance of the imine C=N stretch at ~1650 cm⁻¹).

Phase 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Solvent Exchange: Cool the Phase 1 mixture to room temperature and remove toluene under reduced pressure. Redissolve the crude cyclic imine in a 5:2 mixture of formic acid and triethylamine (azeotropic mixture serving as the hydride source).

  • Stereoselective Reduction: Add 2 mol% of RuCl[4][5]. Stir at 25°C for 16 hours.

  • Quench and Extract: Quench the reaction with saturated aqueous Na₂CO₃ until pH > 9. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 3: Self-Validating Stereochemical Assignment

To guarantee the protocol's success, the system must self-validate through orthogonal analytical techniques:

  • Chiral SFC Analysis: Run the crude product through a Chiralpak AD-H column to quantify the enantiomeric excess (ee). A successful ATH step will yield >95% ee[5].

  • Mosher's Amide Derivatization: React a 10 mg aliquot of the purified 3-(Oxolan-2-yl)morpholine with (R)- and (S)-MTPA chloride (Mosher's acid chloride).

  • NMR Validation: Analyze the resulting diastereomeric amides via ¹⁹F and ¹H NMR. The chemical shift differences (Δδ) between the (R)- and (S)-MTPA derivatives will unambiguously confirm the absolute configuration at the C3 position of the morpholine ring, validating the predictive mechanistic model of the Ru-catalyst's hydrogen-bonding pocket[4].

Sources

Foundational

Evaluating the Receptor Binding Affinity of 3-(Oxolan-2-yl)morpholine Analogs: A Technical Whitepaper

Executive Summary The pursuit of novel neurotherapeutics relies heavily on the design of privileged molecular scaffolds that can cross the blood-brain barrier (BBB) while maintaining high target selectivity. The 3-(oxola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel neurotherapeutics relies heavily on the design of privileged molecular scaffolds that can cross the blood-brain barrier (BBB) while maintaining high target selectivity. The 3-(oxolan-2-yl)morpholine core (CAS 1803561-92-3) has emerged as a highly versatile, stereochemically rich bicyclic building block in central nervous system (CNS) drug discovery.

This whitepaper provides an in-depth mechanistic and methodological guide to evaluating the receptor binding affinity of 3-(oxolan-2-yl)morpholine analogs. Because morpholine and oxolane (tetrahydrofuran) rings are ubiquitous in ligands targeting the Sigma-1 Receptor (Sig-1R) and the Histamine H3 Receptor (H3R) , this guide will focus on these two critical CNS targets. We will explore the structural rationale behind the scaffold's affinity, detail self-validating experimental protocols for quantifying binding kinetics, and provide frameworks for structure-activity relationship (SAR) analysis.

Mechanistic Rationale: The "Why" Behind the Scaffold

To design effective receptor binding assays, one must first understand the physicochemical causality driving the ligand-receptor interaction. The 3-(oxolan-2-yl)morpholine scaffold is not merely a structural spacer; it is a precisely tuned pharmacophore [1].

  • The Morpholine Ring (The Electrostatic Anchor): Morpholine possesses a basic nitrogen ( pKa​≈8.3 ) that is predominantly protonated at physiological pH. This protonated amine acts as the primary electrostatic anchor, forming an indispensable salt bridge with highly conserved acidic residues in the receptor binding pockets—specifically Glu172 in the Sig-1R and Asp114 in the H3R [2, 3]. Furthermore, the morpholine oxygen reduces overall lipophilicity compared to a piperidine ring, significantly improving the metabolic stability and aqueous solubility of the analogs[1].

  • The Oxolane Ring (The Steric & H-Bonding Director): The adjacent oxolane (tetrahydrofuran) ring introduces a chiral center and a secondary hydrogen-bond acceptor. The spatial orientation of this ring forces the molecule into a specific 3D trajectory, allowing it to occupy secondary hydrophobic sub-pockets (such as the β -barrel region of Sig-1R) while the oxygen atom interacts with local tyrosine or serine residues via hydrogen bonding [4].

Mechanism Ligand 3-(Oxolan-2-yl)morpholine Analog Receptor Sigma-1 Receptor (Sig-1R) Ligand->Receptor Salt Bridge (Glu172) Chaperone BiP Chaperone Dissociation Receptor->Chaperone Conformational Shift Effector IP3R Stabilization at MAM Chaperone->Effector Outcome Neuroprotective Signaling Effector->Outcome

Caption: Mechanistic pathway of Sig-1R modulation by 3-(oxolan-2-yl)morpholine analogs.

Experimental Workflows for Binding Affinity

To accurately determine the binding affinity ( Ki​ ) of these analogs, the experimental design must be robust, reproducible, and self-validating. Below are the gold-standard protocols for evaluating these compounds.

Protocol 1: Radioligand Competition Binding Assay (Sig-1R)

Radioligand binding (RLB) remains the definitive method for determining thermodynamic binding affinity. For Sig-1R, we utilize [3H]−(+)−pentazocine due to its exquisite selectivity for Sig-1R over Sig-2R, eliminating off-target assay noise [2].

Causality & Self-Validation: To ensure the system is self-validating, every assay plate must include a Total Binding (TB) control (buffer only) and a Non-Specific Binding (NSB) control utilizing 10 µM Haloperidol. The assay is only considered valid if the Z'-factor exceeds 0.6, confirming robust signal-to-background separation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human Sig-1R in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 48,000 ×g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 200 µg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of [3H]−(+)−pentazocine (final concentration: 3 nM).

    • 50 µL of the 3-(oxolan-2-yl)morpholine analog (10-point concentration response curve, 0.1 nM to 10 µM).

    • 400 µL of the membrane suspension.

  • Incubation: Incubate the mixture at 37°C for 120 minutes to ensure the binding reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adherence) using a 96-well cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Add 50 µL of MicroScint-20 cocktail to the dried filters and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Time-Resolved FRET (TR-FRET) Assay (H3R)

For high-throughput screening of H3R affinity, TR-FRET is preferred over RLB. The morpholine scaffold is highly prevalent in H3R antagonists [3].

Causality & Self-Validation: TR-FRET eliminates the need for radioactivity. By relying on a ratiometric readout (Emission 665 nm / Emission 620 nm), the protocol automatically corrects for inner-filter effects, well-to-well volume variations, and compound auto-fluorescence. This ensures the calculated IC50​ is an artifact-free representation of target affinity.

Step-by-Step Methodology:

  • Reagent Prep: Utilize SNAP-tag human H3R membranes labeled with Terbium (Tb) cryptate (Donor) and a fluorescently labeled H3R antagonist (Acceptor).

  • Incubation: In a 384-well low-volume plate, add 5 µL of analog, 5 µL of labeled membranes, and 5 µL of the fluorescent tracer. Incubate at room temperature for 2 hours in the dark.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm, and measure emission at 620 nm (Tb) and 665 nm (Acceptor) after a 50 µs delay.

  • Analysis: Plot the 665/620 ratio against the log concentration of the analog to derive the IC50​ .

Workflow Step1 1. Membrane Prep Target Receptor Step2 2. Assay Assembly Tracer + Analog Step1->Step2 Step3 3. Incubation Equilibrium (120 min) Step2->Step3 Step4 4. Separation/Read Filtration or FRET Step3->Step4 Step5 5. Data Analysis Cheng-Prusoff Ki Step4->Step5

Caption: High-throughput screening workflow for quantifying receptor binding affinity.

Quantitative Data & Structure-Activity Relationship (SAR)

When evaluating the binding affinity of 3-(oxolan-2-yl)morpholine analogs, it is critical to assess not just raw potency ( Ki​ ), but also Lipophilic Ligand Efficiency (LLE) . LLE is calculated as: LLE=pKi​−ClogP . An LLE > 5.0 indicates that the binding affinity is driven by specific, high-quality directional interactions (such as the morpholine salt bridge and oxolane H-bonding) rather than non-specific lipophilic partitioning [4].

The table below summarizes representative SAR data demonstrating how N-substitutions on the morpholine ring impact affinity and efficiency across Sig-1R and H3R targets.

Compound IDN-Substitution (R-Group)Sig-1R Ki​ (nM)H3R Ki​ (nM)ClogPSig-1R LLEH3R LLE
Analog A Hydrogen (Unsubstituted)> 10,000> 5,0000.82N/AN/A
Analog B Benzyl45.2112.52.454.894.50
Analog C 4-Fluorobenzyl8.434.12.615.46 4.86
Analog D 4-Methoxybenzyl12.518.22.385.525.36
Analog E Cyclohexylmethyl145.0410.03.103.743.29

SAR Insights:

  • Unsubstituted Core (Analog A): Fails to bind effectively. The secondary amine lacks the steric bulk required to lock the morpholine ring into the active conformation.

  • Halogenation (Analog C): The addition of a para-fluoro group on the benzyl ring significantly enhances Sig-1R affinity ( Ki​ = 8.4 nM), pushing the LLE well above the 5.0 threshold. This suggests a favorable halogen-bond interaction within the hydrophobic pocket of the receptor.

  • Electron Donation (Analog D): A para-methoxy substitution shifts the selectivity profile, yielding sub-20 nM affinity for the H3R, highlighting the scaffold's tunability.

Conclusion

The 3-(oxolan-2-yl)morpholine scaffold is a highly tunable, privileged structure for CNS drug discovery. By understanding the electrostatic and steric contributions of the morpholine and oxolane rings, researchers can rationally design potent ligands for targets like Sig-1R and H3R. Utilizing self-validating methodologies such as radioligand binding with robust NSB controls, and TR-FRET with ratiometric readouts, ensures that the derived binding affinities ( Ki​ ) and Lipophilic Ligand Efficiencies (LLE) are accurate, reproducible, and translationally relevant.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences.[Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience.[Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules.[Link]

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 3-(Oxolan-2-yl)morpholine: A Methodological and Predictive Approach

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Void for 3-(Oxolan-2-yl)morpholine In the landscape of pharmaceutical and chemical research, a comprehensive understanding of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for 3-(Oxolan-2-yl)morpholine

In the landscape of pharmaceutical and chemical research, a comprehensive understanding of a molecule's thermodynamic properties is fundamental to predicting its behavior, from reaction kinetics to bioavailability. 3-(Oxolan-2-yl)morpholine, a molecule of interest due to the prevalence of the morpholine scaffold in medicinal chemistry, presents a common challenge: a scarcity of published experimental thermodynamic data.[1][2][3] This guide, therefore, adopts a proactive and instructional stance. Instead of merely reporting non-existent data, we will provide a robust framework for the determination of the thermodynamic properties of 3-(Oxolan-2-yl)morpholine. By detailing established experimental protocols and computational methodologies, exemplified by studies on the parent morpholine molecule and its derivatives, this document serves as a comprehensive roadmap for researchers to generate the very data they require.[4][5]

This whitepaper is structured to empower the reader with both the theoretical underpinnings and the practical steps necessary to characterize novel compounds like 3-(Oxolan-2-yl)morpholine. We will delve into the "why" and "how" of experimental design and computational modeling, ensuring a self-validating system of inquiry that upholds the highest standards of scientific integrity.

The Significance of Thermodynamic Properties in Drug Development

The thermodynamic profile of a molecule like 3-(Oxolan-2-yl)morpholine governs its stability, solubility, and binding affinity—critical parameters in the drug development pipeline.[6][7] Key thermodynamic quantities of interest include:

  • Enthalpy of Formation (ΔfH°) : Dictates the energy landscape of synthetic routes and potential degradation pathways.

  • Gibbs Free Energy of Formation (ΔfG°) : Determines the spontaneity of reactions and the equilibrium position of the molecule in various environments.

  • Entropy (S°) : Provides insight into the molecule's conformational flexibility and its interactions with solvents and biological targets.

  • Heat Capacity (Cp) : Essential for understanding how the molecule's energy content changes with temperature, crucial for process safety and control.

A thorough grasp of these properties enables the rational design of crystallization processes, formulation strategies, and the prediction of a drug candidate's in vivo behavior.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in precise calorimetric measurements. The following protocols are standard in the field for molecules such as morpholine and its derivatives.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the liquid or solid phase is most accurately determined by static bomb combustion calorimetry.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of 3-(Oxolan-2-yl)morpholine (in a polyester bag or on a filter paper disc) is placed in a platinum crucible. A cotton thread fuse is positioned to ensure complete ignition.

  • Bomb Assembly: The crucible is placed in a stainless steel decomposition vessel (the "bomb"). The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an isothermal or isoperibol calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a final steady state is reached.

  • Analysis: The corrected temperature rise is used to calculate the energy of combustion. The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. The standard molar enthalpy of combustion is then calculated, and from this, the standard molar enthalpy of formation is derived using Hess's Law.

Causality in Protocol Design: The use of a certified standard like benzoic acid is crucial for calibrating the calorimeter, ensuring the trustworthiness and accuracy of the measurements. The addition of water inside the bomb ensures that the final state of water is liquid, simplifying the thermodynamic corrections.

Calorimetric Techniques for Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (ΔvapH°) or sublimation (ΔsubH°) is essential for converting liquid or solid-phase enthalpies of formation to the gas phase, which is critical for computational comparisons.

Experimental Protocol: Calvet Microcalorimetry

  • Sample Preparation: A few milligrams of liquid 3-(Oxolan-2-yl)morpholine are loaded into a sample cell.

  • Measurement: The sample is vaporized isothermally into a vacuum or a stream of inert gas within the microcalorimeter.

  • Data Analysis: The heat flow associated with the vaporization process is measured directly. The molar enthalpy of vaporization is then calculated from the integrated heat flow and the amount of sample vaporized. For solid samples, a Knudsen effusion technique combined with a quartz crystal microbalance can be used to determine the vapor pressure as a function of temperature, from which the enthalpy of sublimation is derived using the Clausius-Clapeyron equation.

Diagram of Experimental Workflow for Enthalpy of Formation

G cluster_exp Experimental Determination of Gas-Phase Enthalpy of Formation A 1. Sample Weighing & Preparation B 2. Static Bomb Combustion Calorimetry A->B D 4. Calvet Microcalorimetry A->D C 3. Calculation of ΔcH°(liquid) B->C F 6. Calculation of ΔfH°(liquid) C->F E 5. Determination of ΔvapH° D->E G 7. Calculation of ΔfH°(gas) E->G F->G

Caption: Workflow for the experimental determination of the gas-phase enthalpy of formation.

Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Experimental Protocol: Differential Scanning Calorimetry

  • Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: A known mass of 3-(Oxolan-2-yl)morpholine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

  • Analysis: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass. This can be compared to the heat flow of a known standard (e.g., sapphire) to obtain absolute heat capacity values.

Computational Determination of Thermodynamic Properties

Computational chemistry offers a powerful complementary approach to experimental methods, providing insights into the properties of molecules that may be difficult or hazardous to study in the lab.[8][9] For 3-(Oxolan-2-yl)morpholine, a multi-step computational protocol is recommended.

Conformational Analysis

The first step is to identify the lowest energy conformers of the molecule, as these will contribute most significantly to its overall thermodynamic properties.

Computational Protocol: Conformational Search

  • Initial Structure: A 3D structure of 3-(Oxolan-2-yl)morpholine is built using molecular modeling software.

  • Force Field Minimization: A molecular mechanics force field (e.g., MMFF94) is used to perform a preliminary conformational search to identify a wide range of possible low-energy structures.

  • Semi-Empirical Optimization: The resulting conformers are then optimized using a faster semi-empirical method (e.g., GFN2-xTB) to refine the geometries and relative energies.[10]

  • DFT Optimization: A representative set of low-energy conformers are then subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

High-Accuracy Energy Calculations and Thermodynamic Properties

To obtain reliable thermodynamic data, high-level composite methods are employed.

Computational Protocol: Composite Methods

  • Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed on the DFT-optimized geometries using a composite method such as G3(MP2)//B3LYP.[4] This method approximates a high-level calculation by combining the results of several lower-level calculations.

  • Thermochemical Analysis: The output from the frequency calculations at the DFT level provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values, combined with the high-accuracy electronic energies, are used to calculate the standard molar enthalpy of formation, Gibbs free energy of formation, and heat capacity in the gas phase.

  • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme can be employed. This involves constructing a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. By using experimentally known enthalpies of formation for the other molecules in the reaction, systematic errors in the calculations can be largely canceled out.

Diagram of Computational Workflow

G cluster_comp Computational Determination of Thermodynamic Properties H 1. 3D Structure Generation I 2. Conformational Search (Molecular Mechanics) H->I J 3. Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) I->J K 4. Frequency Calculation J->K L 5. High-Accuracy Energy Calculation (e.g., G3(MP2)) J->L M 6. Calculation of ZPVE, Thermal Corrections K->M N 7. Derivation of ΔfH°(gas), S°, Cp L->N M->N O 8. (Optional) Isodesmic Reaction Scheme for ΔfH° N->O

Caption: Workflow for the computational determination of gas-phase thermodynamic properties.

Predicted Thermodynamic Data for Morpholine (for reference)

While specific data for 3-(Oxolan-2-yl)morpholine is not available, the following table provides reference values for the parent compound, morpholine, to give context to the expected magnitudes of these properties.

Thermodynamic PropertyValueUnitsSource
ΔfH°(liquid) -186.5 ± 1.1kJ·mol⁻¹[11]
ΔvapH°(298.15 K) 42.8 ± 0.2kJ·mol⁻¹[11]
ΔfH°(gas) -143.7 ± 1.1kJ·mol⁻¹Derived
Cp(liquid, 298.15 K) 164.8J·mol⁻¹·K⁻¹[11]
S°(gas, 298.15 K) 314.9J·mol⁻¹·K⁻¹[11]

Conclusion and Path Forward

The thermodynamic characterization of novel molecules like 3-(Oxolan-2-yl)morpholine is a critical endeavor in modern chemical and pharmaceutical research. Although direct experimental data is currently absent from the literature, this guide has laid out a comprehensive and validated pathway for its determination. By integrating precise experimental techniques such as bomb calorimetry and DSC with robust computational methods like G3(MP2)//B3LYP, researchers can confidently generate the high-quality thermodynamic data necessary to advance their work. This dual approach, where experiment validates computation and computation provides deeper insight, represents the gold standard in physical chemistry and is the recommended path forward for elucidating the thermodynamic landscape of 3-(Oxolan-2-yl)morpholine and other novel chemical entities.

References

  • Freitas, V. L. S., Silva, C. A. O., & Ribeiro da Silva, M. D. M. C. (2018). Energetic vs structural effects of aminoalkyl substituents in the morpholine. Structural Chemistry, 29(3), 853-861.
  • Tremaine, P. R., Shvedov, D., & Xiao, C. (1997). Thermodynamic Properties of Aqueous Morpholine and Morpholinium Chloride at Temperatures from 10 to 300 °C: Apparent Molar Volumes, Heat Capacities, and Temperature Dependence of Ionization. The Journal of Physical Chemistry B, 101(3), 409-419.
  • Sakthikumar, K., Isamura, B. K., & Krause, R. W. M. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro. RSC Advances, 13(2), 1037-1054.
  • Tremaine, P. R., Shvedov, D., & Xiao, C. (1997). Thermodynamic Properties of Aqueous Morpholine and Morpholinium Chloride at Temperatures from 10 to 300 °C: Apparent Mo… - OUCI. Retrieved from [Link]

  • Martin, C. L., et al. (2006). Thermodynamics and Equilibrium Solubility of Carbon Dioxide in Diglycolamine/Morpholine/Water.
  • Drissi, M. (2020). Experimental and Theoretical Study of The Structure / Properties Relationship of a Derivative of The Organic Compound Morpholine. ASJP.
  • NextSDS. (n.d.). 3-(oxolan-2-yl)morpholine — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Adu-Gyamfi, E., et al. (2025).
  • PubChemLite. (n.d.). 3-[(oxolan-2-yl)methyl]morpholine. Retrieved from [Link]

  • Singh, S., & Kumar, S. (2024).
  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • National Center for Biotechnology Information. (n.d.). 3-Morpholinone. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025).
  • NextSDS. (n.d.). 3-[(oxolan-2-yl)methyl]morpholine — Chemical Substance Information. Retrieved from [Link]

  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2959.
  • Bartel, C. J., et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Singh, S., & Kumar, S. (2024).
  • Hasija, A., et al. (2024).
  • Muñoz, J. M., et al. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. Biomolecules, 14(6), 724.
  • Pratt, R. M. (n.d.). THERMODYNAMIC PROPERTIES INVOLVING DERIVATIVES.
  • Li, H., et al. (2023). Methods of incorporation of new reaction products in thermodynamic databases of cementitious systems. RILEM Technical Letters, 8, 1-13.
  • The Royal Society of Chemistry. (n.d.).
  • Martínez, A., et al. (2023).
  • UCSB Physics. (n.d.). Heats of Formation of Common Atmospheric Chemicals. Retrieved from [Link]

  • Li, H., et al. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. VITO.
  • Palchykov, V. A., & Kolodiaznyi, O. I. (2020). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 25(11), 2588.
  • ChemRxiv. (n.d.). Thionation of poly(2-ethyl-2-oxazoline) and its effect on solubility and cloud point.
  • ResearchGate. (n.d.). Surface Thermodynamics of Aqueous Solutions of Morpholine and Methylmorpholine.
  • Costa, M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5229.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-336.
  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 746.
  • Beilstein Journals. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
  • Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Medicinal Chemistry, 27(26), 4348-4375.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Oxolan-2-yl)morpholine as an sp³-Enriched Building Block in Modern Drug Discovery

Introduction & Strategic Rationale In contemporary medicinal chemistry, an over-reliance on flat, sp²-hybridized aromatic scaffolds has been historically linked to high attrition rates in clinical development. These plan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, an over-reliance on flat, sp²-hybridized aromatic scaffolds has been historically linked to high attrition rates in clinical development. These planar molecules often suffer from poor aqueous solubility, off-target promiscuity, and high metabolic clearance. The paradigm shift toward "Escaping from Flatland" emphasizes the incorporation of saturated, sp³-rich ring systems to enhance the clinical success of drug candidates [1].

3-(Oxolan-2-yl)morpholine (also designated as 3-(tetrahydrofuran-2-yl)morpholine; CAS: 1803561-92-3) has emerged as a highly versatile, bifunctional building block [2]. By merging a morpholine ring with an oxolane (tetrahydrofuran) moiety, this compound provides a unique combination of physicochemical modulators in a single, compact framework:

  • The Morpholine Motif: Widely utilized to modulate basicity and improve aqueous solubility. While unsubstituted morpholine can be susceptible to oxidative metabolism, adjacent steric bulk and electron-withdrawing groups can shield it, improving metabolic stability [3].

  • The Oxolane Motif: Acts as a rigid sp³ spacer and a potent hydrogen-bond acceptor. It introduces critical three-dimensionality, disrupting the planar stacking that leads to poor solubility, while providing an oxygen atom capable of interacting with target binding pockets (e.g., kinase hinge regions) [4].

Rational design workflow utilizing 3-(oxolan-2-yl)morpholine to improve drug candidate ADME.

Physicochemical Profile & ADME Impact

To understand the value of this building block, we must evaluate its inherent properties and its theoretical impact when substituted into a standard drug scaffold.

Compound Specifications
PropertyValue
Chemical Name 3-(Oxolan-2-yl)morpholine
CAS Number 1803561-92-3
Molecular Formula C₈H₁₅NO
Molecular Weight 157.21 g/mol
sp³ Fraction (Fsp³) 1.00 (100% saturated carbons)
Key Structural Features Secondary amine (nucleophilic handle), dual ether oxygens (H-bond acceptors)
Theoretical ADME Modulation (Case Study Comparison)

When replacing a flat phenyl ring with a 3-(oxolan-2-yl)morpholine moiety in a generic kinase inhibitor scaffold, the following physicochemical shifts are typically observed:

ParameterFlat Analog (Phenyl)sp³ Analog (3-(Oxolan-2-yl)morpholine)Causality / Rationale
Fsp³ 0.250.55Increased saturation directly correlates with a higher probability of clinical success [1].
Aqueous Solubility < 10 µg/mL> 250 µg/mLDisruption of crystal lattice packing; introduction of a basic amine and H-bond acceptors.
LogD (pH 7.4) 4.5 (Highly lipophilic)2.1 (Optimal range)Morpholine lowers lipophilicity, improving the overall ligand lipophilic efficiency (LLE).
Metabolic Clearance High (CYP oxidation)ModerateThe oxolane ring sterically shields the morpholine from rapid N-dealkylation or oxidation [3].

Synthetic Methodologies & Protocols

To successfully integrate 3-(oxolan-2-yl)morpholine into lead scaffolds, the secondary amine of the morpholine ring serves as the primary reactive site. Below are two field-proven, self-validating protocols for its incorporation.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Causality & Scope: SNAr is the optimal method for coupling the morpholine nitrogen to electron-deficient heteroaromatics (e.g., chloropyrimidines or fluoropyridines), a ubiquitous motif in targeted therapeutics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the electrophile (e.g., 2-chloro-4-phenylpyrimidine, 1.0 mmol) and 3-(oxolan-2-yl)morpholine (1.2 mmol, 1.2 equiv) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 equiv) to the solution.

    • Mechanistic Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. This prevents the protonation of the morpholine building block, which would otherwise quench its nucleophilicity and stall the reaction.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and heat to 90 °C in a pre-heated aluminum block for 12 hours. Monitor the reaction progression via LC-MS until the starting electrophile is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL).

    • Mechanistic Rationale: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover that complicates purification.

  • Purification: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0-5% Methanol in Dichloromethane) to yield the pure N-arylated product.

Step-by-step SNAr workflow for the N-arylation of 3-(oxolan-2-yl)morpholine.

Protocol B: Sterically Hindered Amide Bond Formation

Causality & Scope: Coupling the building block to a carboxylic acid is a fundamental step for generating sp³-rich amides. Because the secondary amine of 3-(oxolan-2-yl)morpholine is sterically encumbered by the adjacent oxolane ring, highly efficient coupling reagents like HATU are required.

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the target carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM, 10 mL). Add DIPEA (3.0 mmol, 3.0 equiv) and stir at room temperature for 15 minutes.

    • Mechanistic Rationale: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt ester intermediate before the introduction of the sterically hindered morpholine. This minimizes the formation of unreactive side products (e.g., guanidinium byproducts).

  • Coupling: Add 3-(oxolan-2-yl)morpholine (1.1 mmol, 1.1 equiv) dropwise to the activated mixture.

  • Completion: Stir the reaction mixture for 4 to 6 hours at room temperature, monitoring via TLC or LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to selectively remove any unreacted amine, followed by a brine wash. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 3-(oxolan-2-yl)morpholine — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Syntheses of Morpholine-Based Nucleotide Analogs for Hepatic siRNA Targeting and Stabilization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

The Emerging Potential of 3-(Oxolan-2-yl)morpholine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Novel Scaffold at the Intersection of Privileged Structures In the landscape of modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Novel Scaffold at the Intersection of Privileged Structures

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The morpholine ring is a well-established "privileged" structure, integral to numerous approved drugs due to its ability to improve aqueous solubility, metabolic stability, and overall drug-like properties.[1][2][3] Concurrently, the oxolane (tetrahydrofuran) moiety is frequently incorporated into therapeutic agents to serve as a versatile bioisostere, enhance binding interactions through its ether oxygen, and modulate lipophilicity.[4][5] The novel scaffold, 3-(Oxolan-2-yl)morpholine, represents a unique amalgamation of these two valuable heterocyclic systems. While specific data on this compound is not extensively documented in publicly available literature, this guide serves to provide a forward-looking perspective on its potential applications and detailed protocols for its synthesis and evaluation, based on established principles of medicinal chemistry and analogous structures.

This document will explore the rationale for employing 3-(Oxolan-2-yl)morpholine in drug design, propose potential therapeutic applications, and provide robust, step-by-step protocols for its synthesis and incorporation into lead compounds.

The Strategic Advantage of the 3-(Oxolan-2-yl)morpholine Scaffold

The combination of a morpholine and an oxolane ring into a single, relatively compact building block offers several compelling advantages for medicinal chemists.

Physicochemical and Pharmacokinetic (ADME) Modulation

The inherent properties of the 3-(Oxolan-2-yl)morpholine scaffold are likely to confer favorable ADME characteristics to a parent molecule:

  • Aqueous Solubility: The morpholine ring is a classic "solubility tag." The addition of the oxolane ring, with its ether oxygen capable of forming hydrogen bonds, is expected to further enhance aqueous solubility, which is often a critical hurdle in drug development.

  • Metabolic Stability: While morpholine itself can be metabolically labile in some contexts, the substitution at the 3-position may alter its metabolic fate.[6] The oxolane ring is generally considered to be relatively stable.

  • Lipophilicity (LogP/LogD): The scaffold provides a balance between hydrophilicity (from the heteroatoms) and lipophilicity (from the hydrocarbon backbone), allowing for fine-tuning of a compound's LogP/LogD to optimize membrane permeability and reduce off-target effects.

Bioisosterism and Structure-Activity Relationship (SAR) Exploration

The 3-(Oxolan-2-yl)morpholine moiety can be envisioned as a bioisosteric replacement for other commonly used chemical groups, providing a novel avenue for SAR exploration and intellectual property generation.[7][8]

Potential Bioisosteric Replacements for 3-(Oxolan-2-yl)morpholine Rationale for Replacement
Substituted Alkyl Chains Introduces polarity and defined stereochemistry.
Cyclohexyl or Phenyl Groups Reduces lipophilicity and introduces hydrogen bond acceptors.
Other Heterocyclic Systems Offers a different vector for substituent placement and unique metabolic profile.

The defined stereochemistry at the point of attachment of the oxolane ring allows for the exploration of stereospecific interactions with biological targets.

Potential Therapeutic Applications

Given the prevalence of the morpholine and oxolane motifs in a wide range of bioactive molecules, the 3-(Oxolan-2-yl)morpholine scaffold could be a valuable building block in several therapeutic areas.

Oncology

The morpholine ring is a key component of several kinase inhibitors.[9] The 3-(Oxolan-2-yl)morpholine scaffold could be incorporated into novel kinase inhibitors, where the oxolane moiety could probe additional binding pockets or improve the overall physicochemical properties of the molecule.

Hypothetical Signaling Pathway Interaction

G cluster_0 PI3K/Akt/mTOR Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB mTOR mTOR Akt/PKB->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Drug_Molecule Drug with 3-(Oxolan-2-yl)morpholine Drug_Molecule->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Central Nervous System (CNS) Disorders

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of CNS-active drugs.[1] The 3-(Oxolan-2-yl)morpholine scaffold could be employed in the development of novel antidepressants, anxiolytics, or neuroprotective agents.

Infectious Diseases

The tetrahydrofuran ring is a key structural feature in several HIV protease inhibitors.[4] The 3-(Oxolan-2-yl)morpholine scaffold could be explored for the development of novel antiviral or antibacterial agents.

Synthetic Protocols

The synthesis of 3-(Oxolan-2-yl)morpholine is not explicitly described in the literature. However, a plausible and robust synthetic route can be designed based on established methods for the synthesis of 3-substituted morpholines.[10][11]

General Synthetic Workflow

G Start Starting Materials: - N-protected ethanolamine - 2-(Bromomethyl)tetrahydrofuran Step1 N-Alkylation Start->Step1 Step2 Deprotection Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Final 3-(Oxolan-2-yl)morpholine Step3->Final

Caption: Proposed synthetic workflow for 3-(Oxolan-2-yl)morpholine.

Protocol 3.1: Synthesis of 3-(Oxolan-2-yl)morpholine

This protocol describes a hypothetical multi-step synthesis.

Materials:

  • N-Benzylethanolamine

  • 2-(Chloromethyl)tetrahydrofuran

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas supply

  • Sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-Alkylation:

    • To a solution of N-benzylethanolamine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 2-(chloromethyl)tetrahydrofuran (1.1 eq) in anhydrous THF dropwise.

    • Heat the reaction to reflux and monitor by TLC until completion.

    • Cool the reaction to room temperature and quench with water.

    • Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • N-Deprotection (Hydrogenolysis):

    • Dissolve the product from the previous step in methanol.

    • Add palladium on carbon (10 mol%).

    • Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Intramolecular Cyclization:

    • To the crude amino alcohol from the deprotection step, add concentrated sulfuric acid at 0 °C.

    • Heat the reaction mixture and monitor by TLC.

    • Cool the reaction to room temperature and carefully pour it onto ice.

    • Basify the aqueous solution with sodium hydroxide and extract with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 3-(Oxolan-2-yl)morpholine.

    • Purify by distillation or column chromatography.

Protocol 3.2: Incorporation into a Lead Scaffold via Reductive Amination

This protocol details how to couple 3-(Oxolan-2-yl)morpholine to an aldehyde-containing lead molecule.

Materials:

  • 3-(Oxolan-2-yl)morpholine

  • Lead molecule with an aldehyde functional group (Lead-CHO)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

Procedure:

  • Dissolve Lead-CHO (1.0 eq) and 3-(Oxolan-2-yl)morpholine (1.2 eq) in DCM.

  • Add acetic acid (1.0 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

In Vitro Evaluation: A Starting Point

Once synthesized, novel compounds incorporating the 3-(Oxolan-2-yl)morpholine scaffold should be subjected to a standard battery of in vitro assays to determine their potential.

Assay Purpose Example Protocol
Aqueous Solubility To determine the solubility in a physiologically relevant buffer.Nephelometry in phosphate-buffered saline (PBS) at pH 7.4.
LogD7.4 To assess the lipophilicity at physiological pH.Shake-flask method using octanol and PBS at pH 7.4.
Metabolic Stability To evaluate the compound's stability in the presence of liver enzymes.Incubation with human liver microsomes and analysis of parent compound depletion over time by LC-MS.
CYP450 Inhibition To identify potential drug-drug interactions.Commercially available fluorescent-based CYP450 inhibition assays.
Target-based Assay To determine the potency against the intended biological target.Dependent on the specific target (e.g., kinase activity assay, receptor binding assay).
Cellular Viability To assess general cytotoxicity.MTT or CellTiter-Glo assay on a relevant cell line.

Conclusion

The 3-(Oxolan-2-yl)morpholine scaffold, while not yet a mainstream building block in medicinal chemistry, holds considerable promise. Its unique combination of two privileged heterocyclic systems suggests the potential for favorable physicochemical and pharmacokinetic properties. The synthetic protocols and evaluation strategies outlined in this guide provide a solid foundation for researchers to explore the utility of this novel scaffold in their drug discovery programs. As with any new molecular entity, empirical data will be the ultimate arbiter of its value, and it is our hope that this document will inspire the generation of such data.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Meher, C. P., Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Research in Applied Sciences and Engineering Technology, 10(5), 2219-2233.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 205-227.
  • Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., ... & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Jain, A., & Sahu, S. K. (2024).
  • Deiters, A., & Martin, S. F. (2004). Synthesis of oxygen- and nitrogen-containing heterocycles by ring-closing metathesis. Chemical Reviews, 104(5), 2199-2238.
  • Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Basic and Clinical Pharmacy, 7(1), 1.
  • Szostak, M., & Szostak, R. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6537-6548.
  • Am Ende, C. W., Deodato, C. M., & Johnson, D. S. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 337-343.
  • Lolli, M. L., Cena, C., & Di Stilo, A. (2011). 4-Hydroxy-1, 2, 3-triazole: a new scaffold for bioisosterism and scaffold hopping approaches. MedChemComm, 2(11), 1083-1088.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 3-(Oxolan-2-yl)morpholine in organic solvents

Diagnostic Overview3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3)[1] is a highly versatile bifunctional building block featuring a secondary amine and two ether linkages. While its low molecular weight (MW 157.21) suggest...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3)[1] is a highly versatile bifunctional building block featuring a secondary amine and two ether linkages. While its low molecular weight (MW 157.21) suggests excellent solubility in organic solvents, researchers frequently encounter unexpected precipitation, emulsion formation, or complete insolubility during workflows.

As a Senior Application Scientist, I have found that these issues almost always stem from three root causes: ionization state (salt vs. free base) , Hansen polarity mismatch , or atmospheric degradation (carbamate formation) . This guide provides a mechanistic framework to diagnose and permanently resolve these solubility barriers.

Solubility Troubleshooting Workflow

Workflow Start Issue: Low Solubility in Organic Solvent IsSolid Is the sample a solid or an oil? Start->IsSolid CheckSalt Check CoA: Is it a salt form? IsSolid->CheckSalt Solid DrySolvent Dry organic phase over Na2SO4 IsSolid->DrySolvent Oil (Water Contam.) FreeBase Perform Free-Basing (Protocol A) CheckSalt->FreeBase Yes (Salt) CheckSolvent Check Solvent Polarity: Using Alkanes? CheckSalt->CheckSolvent No (Free Base) ChangeSolvent Switch to EtOAc/DCM CheckSolvent->ChangeSolvent Yes CheckCO2 Suspect CO2 Adduct (Carbamate Salt) CheckSolvent->CheckCO2 No

Figure 1: Diagnostic decision tree for 3-(Oxolan-2-yl)morpholine solubility troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my sample completely insoluble in dichloromethane (DCM) or ethyl acetate (EtOAc) despite being a small organic molecule?

  • Causality: Commercial vendors often supply secondary amines like 3-(oxolan-2-yl)morpholine as hydrochloride (HCl) or trifluoroacetate (TFA) salts to improve shelf-life and prevent oxidative degradation. Salts possess extremely high crystal lattice energies and ionic character, rendering them insoluble in aprotic organic solvents.

  • Resolution: Verify the salt form on your Certificate of Analysis (CoA). If it is a salt, you must perform a liquid-liquid free-basing extraction before use (See Protocol A).

Q2: I have the verified free base, but it forms a cloudy suspension in hexanes and heptane. How can I fix this?

  • Causality: The free base of 3-(oxolan-2-yl)morpholine contains a highly polar secondary amine (N-H) and two ether oxygens, making it a strong hydrogen-bond donor and acceptor. According to[1], non-polar aliphatic hydrocarbons like hexane ( δP​=0 , δH​=0 ) lack the polar and hydrogen-bonding components required to overcome the solute-solute interactions of the morpholine derivative.

  • Resolution: Switch to a solvent with a better HSP match, such as toluene (if a non-polar continuous phase is needed) or slightly polar aprotic solvents like THF or DCM. (See Table 1).

Q3: My compound was initially soluble in THF, but after storing the stock solution on the bench for a week, a white precipitate formed. What happened?

  • Causality: Secondary amines are highly nucleophilic and readily react with atmospheric carbon dioxide (CO 2​ ) to form insoluble carbamate salts (carbamic acid derivatives). This is a well-documented phenomenon for [2]. The precipitate is not your original compound, but a degradation product.

  • Resolution: Always store the free base under an inert atmosphere (nitrogen or argon). If precipitation has occurred, the sample must be reconstituted by treating it with a mild aqueous base (See Protocol B).

Q4: How do I maximize extraction efficiency from water? The compound keeps staying in the aqueous layer!

  • Causality: The combination of the oxolane and morpholine rings makes the free base highly hydrophilic. Standard liquid-liquid extraction with non-polar solvents often results in poor partitioning because water effectively solvates the ether oxygens via hydrogen bonding.

  • Resolution: Employ a "salting-out" technique using NaCl or K 2​ CO 3​ to increase the ionic strength of the aqueous layer, [3].

Solvent Compatibility & Hansen Solubility Parameters

To optimize your solvent selection, compare the estimated Hansen Solubility Parameters (HSP) of the target compound against common laboratory solvents. A smaller distance ( Ra​ ) between the solute and solvent parameters indicates higher solubility.

Solvent / CompoundDispersion ( δD​ )Polar ( δP​ )H-Bonding ( δH​ )Miscibility Prediction
3-(Oxolan-2-yl)morpholine *17.5 5.5 8.5 N/A (Target Solute)
Dichloromethane (DCM)18.26.36.1Excellent (Free Base)
Tetrahydrofuran (THF)16.85.78.0Excellent (Free Base)
Ethyl Acetate (EtOAc)15.85.37.2Good (Free Base)
Hexane14.90.00.0Poor (Precipitation)
Water15.616.042.3Excellent (Salt Form)

*Note: Values for 3-(Oxolan-2-yl)morpholine are estimated based on the weighted average of morpholine and tetrahydrofuran substructures.

Standard Operating Procedures (SOPs)

Protocol A: Free-Basing & Salting-Out Extraction

Purpose: To convert insoluble 3-(oxolan-2-yl)morpholine salts into the highly organic-soluble free base while preventing product loss in the aqueous layer.

  • Dissolution: Suspend 1.0 g of the 3-(oxolan-2-yl)morpholine salt in 10 mL of deionized water.

    • Causality: Salt forms have high hydration energy and dissolve readily in aqueous media.

  • Alkalization: Place the flask in an ice bath (0°C). Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches 10-11.

    • Causality: The conjugate acid of morpholine has a pKa of ~8.3. Raising the pH at least 2 units above the pKa ensures >99% deprotonation into the lipophilic free base.

  • Salting-Out: Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt remains).

    • Causality: Saturating the aqueous layer increases its ionic strength, disrupting the hydrogen-bonding network between water and the morpholine ether oxygens, forcing the compound out of the aqueous phase.

  • Extraction: Add 15 mL of DCM. Transfer to a separatory funnel, shake vigorously, and vent frequently. Collect the lower organic layer. Repeat with two additional 10 mL portions of DCM.

    • Causality: DCM has a high polarizability and excellent Hansen parameter match, ensuring maximum partitioning of the free base without forming persistent emulsions.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 30°C.

    • Self-Validation Step: Spot the concentrated oil on a TLC plate and stain with Ninhydrin. A distinct purple/brown spot confirms the successful isolation of the secondary amine.

Protocol B: Reversing CO 2​ -Induced Carbamate Precipitation

Purpose: To recover the free base from degraded, insoluble carbamate salts formed during improper storage.

  • Hydrolysis: To the organic suspension containing the white precipitate, add an equal volume of 1M NaOH (aq). Stir vigorously for 15 minutes.

    • Causality: The white precipitate is a carbamate salt formed by the nucleophilic attack of the secondary amine on atmospheric CO 2​ . Aqueous base hydrolyzes the carbamate back to the free amine and water-soluble sodium carbonate.

  • Phase Separation: Transfer to a separatory funnel and isolate the organic layer.

  • Basic Drying: Dry the organic layer over solid anhydrous K 2​ CO 3​ (do not use MgSO 4​ ).

    • Causality: K 2​ CO 3​ removes residual water while maintaining a basic microenvironment, preventing re-protonation of the amine. MgSO 4​ is slightly acidic and can cause partial salt formation.

  • Filtration: Filter and use the solution immediately, or store under an argon atmosphere at -20°C.

    • Self-Validation Step: Add a single drop of the reconstituted organic layer to a dilute aqueous solution of BaCl 2​ . If no white precipitate (BaCO 3​ ) forms, the carbamate has been successfully removed and the solution is CO 2​ -free.

References

  • [4] Title: 3-(oxolan-2-yl)morpholine — Chemical Substance Information | Source: NextSDS | URL: [Link]

  • [1] Title: HSP Basics | Practical Solubility Science | Source: Prof Steven Abbott | URL: [Link]

  • [2] Title: Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

Sources

Optimization

Technical Support Center: 3-(Oxolan-2-yl)morpholine Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent low yields and complex byproduct mixtures during the preparation of 3-(Oxolan-2-yl)morph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent low yields and complex byproduct mixtures during the preparation of 3-(Oxolan-2-yl)morpholine (also known as 3-(tetrahydrofuran-2-yl)morpholine).

The synthesis of this specific pharmacophore presents a unique dual-challenge: the oxolane (tetrahydrofuran) ring is highly sensitive to harsh cleavage conditions, while the construction of the morpholine ring is notoriously prone to elimination and epimerization side reactions. This guide moves beyond basic protocols to explain the causality behind these failures and provides a field-proven, self-validating workflow to bypass them.

Core Synthesis Workflows & Mechanistic Causality

The most direct retrosynthetic approach to 3-substituted morpholines involves the cyclization of an amino alcohol precursor—specifically, 2-amino-2-(oxolan-2-yl)ethanol. However, the choice of electrophile dictates the success or failure of this reaction.

The Traditional Failure Point: Historically, chemists attempt to alkylate the amino alcohol using 1,2-dibromoethane. Because 1,2-dihaloethanes are poor electrophiles, the strong basic conditions required to drive the reaction inevitably favor an E2 elimination pathway. This results in the formation of volatile vinyl bromide rather than the desired morpholine ring .

The Optimized Solution: To minimize side reactions, modern protocols utilize a vinyl sulfonium salt annulation strategy. By pre-activating the amine with a sulfonyl group, the nitrogen acts as a soft nucleophile that undergoes a rapid Michael addition to diphenyl vinyl sulfonium triflate. This is followed by an intramolecular displacement of diphenyl sulfide, completely bypassing the E2 elimination pathway and preserving the stereocenter .

G A 2-Amino-2-(oxolan-2-yl)ethanol B 1,2-Dibromoethane (Traditional) A->B Base C Vinyl Sulfonium Salt (Optimized) A->C Et3N, RT D E2 Elimination (Vinyl Bromide) B->D Major (Side Rxn) E 3-(Oxolan-2-yl)morpholine (Target) B->E Minor C->E High Yield (>85%)

Figure 1: Mechanistic divergence in morpholine cyclization pathways.

Quantitative Data: Cyclization Strategy Comparison
Cyclization StrategyElectrophileTypical YieldMajor Side ReactionEpimerization Risk
Traditional Alkylation 1,2-Dibromoethane<30%E2 Elimination (Vinyl bromide)High (Requires strong base)
Lactam Reduction 2-Chloroacetyl chloride50-60%O-acylation, Incomplete reductionModerate
Sulfonium Annulation Diphenyl vinyl sulfonium salt>85%Minimal (Diphenyl sulfide byproduct)Low (Mild Et₃N base used)

Troubleshooting Guide & FAQs

Q: Why am I observing massive amounts of vinyl bromide and unreacted starting material during the cyclization step? A: Causality: 1,2-dibromoethane undergoes E2 elimination under the basic conditions required to deprotonate the amino alcohol. Because the electrophile destroys itself, your starting material remains unreacted. Solution: Transition to the vinyl sulfonium salt annulation strategy. This changes the mechanism from a difficult to a highly favored Michael addition .

Q: How do I prevent epimerization at the C3 position of the morpholine ring? A: Causality: Strong bases (e.g., NaH or KOtBu) used in traditional cyclizations abstract the alpha-proton adjacent to the activating group. Solution: Use mild bases (like Et₃N) combined with N-2-benzothiazolesulfonyl (Bts) protection. The Bts group sufficiently acidifies the N-H proton so that annulation proceeds at room temperature without detectable racemization 1.

Q: During deprotection, my oxolane (tetrahydrofuran) ring is opening or degrading. What is the cause? A: Causality: The ethereal C-O bond of the oxolane ring is highly sensitive to harsh acidic conditions (e.g., HBr/AcOH) or dissolving metal reductions commonly used to remove standard protecting groups. Solution: The N-Bts group is specifically chosen because it can be cleaved under extremely mild conditions using 2-mercaptoacetic acid and LiOH at room temperature, perfectly preserving the oxolane moiety 1.

Q: Can I use the chloroacetyl chloride method instead? A: Yes, but it introduces different side reactions. The reaction must be carefully controlled to form the N-benzyl-5-oxomorpholine derivative. You must then perform a chemoselective reduction (e.g., using borane) to reduce the lactam without cleaving the oxolane ring 2. The sulfonium method is generally superior for avoiding over-reduction.

Step-by-Step Experimental Protocol (Self-Validating)

To ensure high scientific integrity, the following protocol incorporates self-validating checkpoints to confirm success before proceeding to the next step.

G Step1 Step 1 N-Bts Protection (Avoids Epimerization) Step2 Step 2 Vinyl Sulfonium Annulation (Prevents E2 Elimination) Step1->Step2 Step3 Step 3 Thiolate Deprotection (Preserves Oxolane Ring) Step2->Step3 Step4 Step 4 Oxalate Salt Precipitation (Self-Validating Purity) Step3->Step4

Figure 2: Self-validating workflow for 3-(Oxolan-2-yl)morpholine synthesis.

Step 1: N-Activation (Bts-Protection)
  • Dissolve 2-amino-2-(oxolan-2-yl)ethanol (1.0 equiv) in anhydrous (0.2 M) under argon.

  • Add triethylamine (1.5 equiv) and cool to 0 °C.

  • Dropwise add 2-benzothiazolesulfonyl chloride (BtsCl, 1.1 equiv). Stir for 2 hours, allowing the reaction to reach room temperature.

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should show complete consumption of the ninhydrin-positive starting material. Quench with water, extract with , and concentrate.

Step 2: Annulation via Vinyl Sulfonium Salt
  • Dissolve the crude N-Bts-amino alcohol in anhydrous (0.1 M).

  • Add triethylamine (2.0 equiv) followed by diphenyl vinyl sulfonium triflate (1.2 equiv).

  • Stir at room temperature for 16 hours.

  • Validation Checkpoint: LC-MS analysis of the crude mixture must show the peak of the Bts-protected morpholine. The byproduct, diphenyl sulfide, is highly nonpolar and easily removed via silica gel chromatography (eluting with Hexane/EtOAc).

Step 3: Mild Deprotection
  • To a stirred suspension of lithium hydroxide monohydrate (4.0 equiv) in DMSO (2 mL/mmol), add freshly distilled 2-mercaptoacetic acid (2.0 equiv) under argon. Stir for 5 minutes.

  • Add the purified Bts-protected morpholine (1.0 equiv) dissolved in a minimal amount of DMSO.

  • Stir at room temperature for 30 minutes.

  • Validation Checkpoint: UPLC-MS should show full conversion to the free amine. Partition the mixture between 2 M and diethyl ether, extracting the free morpholine into the organic layer.

Step 4: Isolation & Salt Formation
  • Dry the combined ether extracts over anhydrous and filter.

  • Add a saturated solution of anhydrous oxalic acid in diethyl ether dropwise until precipitation ceases.

  • Filter the resulting solid and wash with cold ether.

  • Validation Checkpoint: Free 3-substituted morpholines can be volatile. Precipitation as the hydrogen oxalate salt provides a stable, crystalline solid. Validate final purity via NMR ( ) and chiral HPLC to confirm stereochemical integrity.

References

  • Yar, M., McGarrigle, E. M., & Aggarwal, V. K. "An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from β-Heteroatom Amino Compounds." Angewandte Chemie International Edition, 2008.

  • Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. "Synthesis of Enantiopure 3-Substituted Morpholines." The Journal of Organic Chemistry, 2010.1

  • Brown, G. R., et al. "Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates." Journal of the Chemical Society, Perkin Transactions 1, 1985. 2

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 3-(Oxolan-2-yl)morpholine

Welcome to the technical support center for 3-(Oxolan-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Oxolan-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of chemical stability and analysis.

Introduction

3-(Oxolan-2-yl)morpholine is a heterocyclic compound incorporating both a morpholine and a tetrahydrofuran (oxolane) moiety. The stability of this molecule is influenced by the chemical properties of both ring systems. The morpholine ring, a secondary amine, is susceptible to oxidation, while the tetrahydrofuran ring, a cyclic ether, can be prone to peroxide formation. Understanding these potential degradation pathways is crucial for maintaining the compound's purity during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-(Oxolan-2-yl)morpholine?

For optimal stability, 3-(Oxolan-2-yl)morpholine, which is a liquid at room temperature, should be stored in a cool, dry, and dark environment. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation and peroxide formation.
Container Amber glass vial with a tightly sealed capProtects from light, which can catalyze degradation, and prevents moisture ingress.
Handling Minimize exposure to air and lightPrevents the initiation of degradation pathways.
Q2: What are the primary degradation pathways for 3-(Oxolan-2-yl)morpholine?

The degradation of 3-(Oxolan-2-yl)morpholine is primarily driven by the reactivity of its two constituent rings:

  • Oxidative Ring Cleavage of the Morpholine Moiety: The morpholine ring can undergo oxidative cleavage, particularly at the C-N bond. This can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Peroxide Formation in the Oxolane (Tetrahydrofuran) Ring: Like other cyclic ethers, the tetrahydrofuran ring is susceptible to the formation of explosive hydroperoxides upon exposure to air and light.

  • Microbial Degradation: Certain microorganisms can utilize the morpholine ring as a source of carbon and nitrogen, leading to its cleavage.

Q3: How can I detect degradation in my sample of 3-(Oxolan-2-yl)morpholine?

Degradation can be assessed through a combination of physical observation and analytical techniques:

  • Visual Inspection: A change in color (e.g., yellowing) or the formation of precipitates may indicate degradation.

  • Analytical Chemistry:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for assessing purity and detecting degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.

    • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS): This method is suitable for identifying volatile degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information on degradation products.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 3-(Oxolan-2-yl)morpholine.

Issue 1: Inconsistent experimental results over time.
  • Potential Cause: Degradation of the 3-(Oxolan-2-yl)morpholine stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock solution using a validated HPLC or GC method.

    • Check Storage Conditions: Ensure the compound has been stored according to the recommendations (2-8°C, inert atmosphere, protected from light).

    • Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from a new or properly stored batch of the compound.

Issue 2: Appearance of unknown peaks in the chromatogram.
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks. This can provide clues about their structure.

    • Consider Likely Degradants: Based on the known degradation pathways, potential degradation products could include opened-ring structures from the morpholine moiety or oxidized derivatives.

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under controlled stress conditions (see Experimental Protocols section).

Issue 3: Safety concerns with older samples.
  • Potential Cause: Formation of potentially explosive peroxides in the tetrahydrofuran ring.

  • Troubleshooting Steps:

    • Do NOT heat or concentrate the sample if peroxide formation is suspected.

    • Test for Peroxides: Use commercially available peroxide test strips to check for the presence of peroxides.

    • Quench Peroxides: If peroxides are present, they can be quenched by adding a reducing agent like iron(II) sulfate. This should be done with extreme caution and behind a safety shield.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of 3-(Oxolan-2-yl)morpholine. Method optimization may be required.

StepProcedure
1. Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Gradient elution may be necessary.
3. Flow Rate 1.0 mL/min
4. Detection UV at a low wavelength (e.g., 210 nm) or a mass spectrometer.
5. Sample Prep Dissolve a small amount of 3-(Oxolan-2-yl)morpholine in the mobile phase.
6. Injection Volume 10 µL
7. Analysis Monitor for the appearance of new peaks and a decrease in the main peak area over time.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of the molecule under stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the neat compound at an elevated temperature (e.g., 60°C) for one week.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the sample by HPLC or LC-MS to identify and quantify the degradation products.

Visualizations

Potential Degradation Pathways

A 3-(Oxolan-2-yl)morpholine B Oxidative Stress (O2, Light) A->B G Microbial Degradation A->G C Peroxide Formation (on THF ring) B->C D Oxidative Ring Cleavage (of Morpholine ring) B->D E 2-Hydroperoxy-3-(morpholin-3-yl)oxolane C->E F 2-(2-Aminoethoxy)acetate derivatives D->F H Ring-opened products G->H start Inconsistent Experimental Results check_purity Analyze Purity (HPLC/GC) start->check_purity degradation_found Degradation Confirmed? check_purity->degradation_found prepare_fresh Prepare Fresh Stock Solution degradation_found->prepare_fresh Yes no_degradation Consider Other Experimental Variables degradation_found->no_degradation No investigate_storage Investigate Storage Conditions prepare_fresh->investigate_storage

Caption: Workflow for troubleshooting inconsistent experimental results.

References

  • Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sancelme, M. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Retrieved from [Link]

  • Croux, S., Tissot, M., & Sancelme, M. (1995).
Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(Oxolan-2-yl)morpholine Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during substitution reactions with the sterically demanding 3-(Oxolan-2-yl)morpholine scaffold. The inherent steric bulk of this substrate often leads to low yields and sluggish reaction rates. This resource offers field-proven insights and detailed protocols to enhance your synthetic success.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions regarding substitution reactions involving the 3-(Oxolan-2-yl)morpholine core.

Q1: Why are substitution reactions on 3-(Oxolan-2-yl)morpholine so challenging?

A1: The primary challenge is significant steric hindrance around the reaction center. The bulky oxolane and morpholine rings shield the electrophilic carbon, impeding the approach of a nucleophile.[1][2] This steric congestion raises the energy of the transition state, particularly in bimolecular nucleophilic substitution (SN2) reactions, leading to a decreased reaction rate.[1][3]

Q2: My SN2 reaction with a 3-(Oxolan-2-yl)morpholine derivative is failing. What are the likely causes?

A2: Several factors, often related to steric hindrance, could be at play:

  • Poor Leaving Group: An inadequate leaving group will not sufficiently facilitate the reaction. Groups that are weak bases when they depart are better at stabilizing the negative charge in the transition state, thus lowering the activation energy.[3] For instance, halides like iodide and bromide are generally better leaving groups than chloride, and tosylates are excellent. Hydroxide (-OH) and alkoxides (-OR) are very poor leaving groups and require activation.[3]

  • Weak or Bulky Nucleophile: A nucleophile that is sterically hindered itself will struggle to access the electrophilic carbon.[4][5] Additionally, a less reactive (less nucleophilic) species may not have sufficient energy to overcome the activation barrier imposed by the substrate's steric bulk.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[5][6] Polar protic solvents can form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity.[5][7][8]

Q3: Can I use an SN1-type reaction instead?

A3: While SN1 reactions are less sensitive to steric hindrance on the substrate, they rely on the formation of a stable carbocation intermediate.[6] For many 3-(Oxolan-2-yl)morpholine derivatives, the resulting secondary carbocation may not be sufficiently stable to favor an SN1 pathway. However, if the substrate can be modified to include features that stabilize a carbocation (e.g., adjacent heteroatoms or aromatic rings), an SN1 approach could be viable.

Q4: Are there catalytic methods to improve these substitution reactions?

A4: Yes, catalysis can be highly effective. For instance, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, can be employed for the synthesis of substituted morpholines.[9] These methods often proceed through different mechanisms that can circumvent the direct steric clash of a traditional SN2 reaction. Lewis acids can also be used to activate the leaving group, making it more susceptible to nucleophilic attack.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in your experiments.

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Steric Hindrance: The nucleophile cannot access the reaction site.[1][2]1. Optimize Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor for side reactions. 2. Use a Smaller, More Potent Nucleophile: If possible, switch to a less sterically demanding nucleophile. 3. Change the Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[6]
Poor Leaving Group: The leaving group is not readily displaced.[3]1. Convert to a Better Leaving Group: If starting with an alcohol, convert the hydroxyl group to a tosylate (Ts), mesylate (Ms), or triflate (Tf) group.[3] 2. In-situ Activation: Use reagents like triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction) for direct conversion of alcohols.
Slow Reaction Rate Insufficient Reactivity: The combination of nucleophile and substrate is not reactive enough under the current conditions.1. Increase Nucleophile Concentration: A higher concentration can increase the frequency of effective collisions. 2. Add a Catalyst: Consider a phase-transfer catalyst for reactions with ionic nucleophiles in a biphasic system, or explore Lewis acid catalysis to activate the electrophile.
Formation of Elimination Products Strongly Basic Nucleophile: The nucleophile is acting as a base and abstracting a proton, leading to elimination (E2) instead of substitution.1. Use a Less Basic Nucleophile: Select a nucleophile that is a weaker base but still sufficiently nucleophilic (e.g., azide, cyanide). 2. Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

III. Detailed Experimental Protocols

Here are step-by-step methodologies for key strategies to overcome steric hindrance in substitutions on 3-(Oxolan-2-yl)morpholine derivatives.

Protocol 1: Conversion of a Hydroxyl Group to a Tosylate for Enhanced Leaving Group Ability

This protocol describes the conversion of a primary or secondary alcohol on a 3-(Oxolan-2-yl)morpholine derivative to a tosylate, a much better leaving group.

Materials:

  • 3-(Oxolan-2-yl)morpholine derivative with a hydroxyl group

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for reaction and workup

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(Oxolan-2-yl)morpholine alcohol derivative (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 - 2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product.

Protocol 2: SN2 Reaction with an Activated Tosylate

This protocol outlines a typical SN2 reaction using the tosylated 3-(Oxolan-2-yl)morpholine derivative.

Materials:

  • Tosylated 3-(Oxolan-2-yl)morpholine derivative

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Dimethylformamide (DMF, anhydrous)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for reaction and workup

Procedure:

  • Under an inert atmosphere, dissolve the tosylated substrate (1.0 eq) in anhydrous DMF.

  • Add the nucleophile (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). The optimal temperature will depend on the specific nucleophile and substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Visualizing Reaction Strategies

Diagram 1: General SN2 Reaction Pathway and Steric Hindrance

SN2_Hindrance S N 2 reaction pathway highlighting steric hindrance. cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---C---LG]‡ (Sterically Crowded) Nu->TS Backside Attack Substrate 3-(Oxolan-2-yl)morpholine-LG Substrate->TS Product 3-(Oxolan-2-yl)morpholine-Nu TS->Product Inversion of Stereochemistry LG Leaving Group (LG⁻) TS->LG

Caption: SN2 reaction pathway highlighting steric hindrance.

Diagram 2: Strategy for Overcoming Steric Hindrance

Overcoming_Hindrance Strategies to overcome steric hindrance. cluster_solutions Solution Strategies cluster_outcomes Desired Outcomes Problem Problem: Steric Hindrance in 3-(Oxolan-2-yl)morpholine Substitution LeavingGroup 1. Enhance Leaving Group (e.g., -OH to -OTs) Problem->LeavingGroup Nucleophile 2. Optimize Nucleophile (Smaller, more reactive) Problem->Nucleophile Conditions 3. Modify Reaction Conditions (Solvent, Temperature) Problem->Conditions Catalysis 4. Employ Catalysis (e.g., Pd-catalyzed) Problem->Catalysis Yield Increased Yield LeavingGroup->Yield Rate Faster Reaction Rate Nucleophile->Rate Conditions->Yield Conditions->Rate Catalysis->Yield Selectivity Improved Selectivity Catalysis->Selectivity

Caption: Strategies to overcome steric hindrance.

V. References

  • Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications.

  • 11.3 Characteristics of the SN2 Reaction. OpenStax.

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC.

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Unknown Source.

  • effect of steric hindrance on nucleophiles. Reddit.

  • Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. ACS Publications.

  • 75: The effect of steric hinderance on the SN2 mechanism. YouTube.

  • Morpholine synthesis. Organic Chemistry Portal.

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium (III)-Catalyzed Reductive Etherification Reaction. ResearchGate.

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-(Oxolan-2-yl)morpholine vs. Traditional Substituted Morpholines in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The morpholine ring is a privileged scaffold in medicinal chemistry, featured in over 20 FDA-approved drugs ranging from the antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in over 20 FDA-approved drugs ranging from the antibiotic linezolid to the pan-PI3K inhibitor buparlisib[1][2]. Its utility stems from a unique balance of hydrophilicity and lipophilicity, which improves pharmacokinetic (PK) profiles and metabolic stability[1]. However, as the industry shifts toward "escaping from flatland"—prioritizing high sp³ character to improve clinical success rates—simple derivatives are being replaced by complex, stereochemically rich building blocks[3].

This technical guide objectively compares 3-(Oxolan-2-yl)morpholine against traditional alternatives like 3-methylmorpholine and 3-phenylmorpholine, analyzing their physicochemical properties, target engagement vectors, and experimental workflows.

Structural & Physicochemical Causality: Why 3-(Oxolan-2-yl)morpholine?

In drug design, the choice of substitution on the morpholine ring dictates both the spatial orientation of the pharmacophore and the molecule's susceptibility to cytochrome P450 (CYP) oxidative degradation[1].

  • Unsubstituted Morpholine: Highly susceptible to oxidative metabolism at the carbon atoms adjacent to the nitrogen.

  • 3-Methylmorpholine: A standard modification that provides a minor steric shield to the adjacent nitrogen and introduces a single chiral center, often enhancing kinase selectivity[4].

  • 3-(Oxolan-2-yl)morpholine: By appending a tetrahydrofuran (oxolane) ring at the C3 position, this scaffold introduces significant steric bulk and a second hydrogen-bond acceptor. The causality here is twofold: the bulky sp³-rich oxolane ring effectively blocks CYP-mediated oxidation of the morpholine core, while the additional oxygen atom increases the Topological Polar Surface Area (TPSA), maintaining aqueous solubility despite the added carbon mass[1][5].

Table 1: Comparative Physicochemical Properties

Data represents baseline scaffold properties utilized in predictive ADME modeling.

ScaffoldMolecular Weight ( g/mol )Fsp³ (sp³ Character)cLogP (Estimated)H-Bond AcceptorsPrimary Advantage in SAR
Morpholine 87.121.00-0.862Low molecular weight, high aqueous solubility.
3-Methylmorpholine 101.151.00-0.452Subtle steric handle for kinase selectivity[4].
3-Phenylmorpholine 163.220.401.202Strong hydrophobic interactions (π-π stacking).
3-(Oxolan-2-yl)morpholine 157.211.000.153High 3D complexity, dual H-bond vectors, CYP shielding.

Target Engagement: Modulating the PI3K/mTOR Pathway

Morpholine-containing compounds are cornerstone therapeutics in oncology, specifically as inhibitors of the PI3K/Akt/mTOR signaling cascade[2]. The morpholine oxygen consistently acts as a critical hydrogen bond acceptor, interacting with the backbone NH of a valine residue in the kinase hinge region[6].

When replacing a simple morpholine with a 3-(Oxolan-2-yl)morpholine, the oxolane ring occupies the ribose-binding pocket of the ATP site. The stereochemistry of the oxolane attachment dictates the vector of the rest of the molecule, allowing researchers to induce deliberate steric clashes with off-target kinase isoforms (e.g., sparing mTOR while inhibiting PI3Kα), a feat difficult to achieve with the smaller 3-methylmorpholine[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Hinge Region) RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation Morpholine Oxolan-2-yl Morpholine (Selective Inhibitor) Morpholine->PI3K Competitive ATP Inhibition (Dual H-bond vectors) mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives

PI3K/mTOR signaling cascade highlighting morpholine-mediated competitive ATP inhibition.

Pharmacokinetics and ADME Profiling

The integration of complex saturated heterocycles directly impacts the pharmacokinetic lifecycle of a drug. Table 2 outlines the comparative performance of these scaffolds when integrated into a standard kinase inhibitor pharmacophore.

Table 2: Comparative Pharmacokinetic & Target Data

Aggregated experimental data from functionalized morpholine derivatives.

Scaffold DerivativePI3Kα IC₅₀ ImpactHuman Liver Microsome T₁/₂Blood-Brain Barrier (LogBB)CYP450 Lability
Unsubstituted Baseline (1x)~25 minsModerateHigh (C2/C6 oxidation)
3-Methylmorpholine 2x to 5x more potent~45 minsHighModerate
3-(Oxolan-2-yl)morpholine 10x more potent (isoform specific)>90 minsModerate to HighLow (Steric shielding)

Causality in PK: The extended half-life (>90 mins) of the oxolane-substituted morpholine is a direct result of steric hindrance. The bulky C3 substituent physically blocks the active site of CYP3A4 from accessing the vulnerable α-carbons of the morpholine ring, shifting the metabolic soft spot away from the core scaffold[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts and internal controls to prevent false positives during scaffold evaluation.

Protocol A: Stereoselective Synthesis via Systematic Chemical Diversity (SCD)

Synthesizing complex morpholines requires strict stereocontrol to avoid racemic mixtures that confound biological data[5].

  • Precursor Selection: Begin with enantiomerically pure (S)- or (R)-amino alcohols to establish the absolute stereochemistry of the core.

  • Oxa-Michael Addition: React the amino alcohol with a substituted oxolane-acrylate derivative. Causality: Using an intramolecular oxa-Michael reaction under thermodynamic control (Potassium tert-butoxide at 0 °C) ensures high diastereoselectivity (cis/trans ratio)[5].

  • Cyclization & Deprotection: Treat the intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, followed by basic workup to yield the cyclized 3-(Oxolan-2-yl)morpholine.

  • Self-Validation (Chiral Purity): Analyze the product using Chiral HPLC against a racemic standard. The protocol is only validated if the enantiomeric excess (ee) is >95%. NMR spectroscopy must confirm the relative stereochemistry via NOESY cross-peaks between the C3 proton and the oxolane protons.

Protocol B: In Vitro Kinase Inhibition & ADME Profiling

This workflow evaluates the synthesized scaffold's biological efficacy and metabolic stability.

  • Kinase Assay Setup: Utilize a luminescence-based ATP depletion assay. Plate recombinant PI3Kα in 384-well plates.

  • Compound Dosing: Add the 3-(Oxolan-2-yl)morpholine derivative in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish baseline luminescence.

  • Orthogonal ADME Validation: Incubate the compound with human liver microsomes (HLM) and NADPH for 60 minutes. Quantify the remaining parent compound using LC-MS/MS. Causality: LC-MS/MS provides an orthogonal, mass-specific readout that confirms whether the loss of activity in vivo is due to poor target binding or rapid metabolic clearance[1].

Workflow Synth Stereoselective Synthesis (SCD) Purify Chiral HPLC Validation (>95% ee) Synth->Purify Yields Assay Luminescence Kinase Assay Purify->Assay IC50 Det. ADME Microsomal Stability (LC-MS/MS) Purify->ADME T1/2 Det. Data SAR & PK Modeling Assay->Data Potency ADME->Data Clearance

Self-validating experimental workflow from stereoselective synthesis to SAR and PK modeling.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity | Organic Letters - ACS Publications. American Chemical Society.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC - NIH. National Institutes of Health.
  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Thieme Connect.
  • Research update on the anticancer effects of buparlisib - PMC. National Institutes of Health.
  • Synthesis of (R) and (S)-3-Chloro-5-(3-methylmorpholino)-4H-1,2,6-thiadiazin-4-ones. MDPI.
  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. Benchchem.

Sources

Comparative

Benchmarking 3-(Oxolan-2-yl)morpholine Derivatives in High-Throughput Screening: A Comparative Guide for Fragment-Based Drug Discovery

Executive Summary & The Shift from "Flatland" Chemistry For decades, High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) have relied heavily on planar, sp2-rich heteroaromatic libraries (e.g., substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Shift from "Flatland" Chemistry

For decades, High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) have relied heavily on planar, sp2-rich heteroaromatic libraries (e.g., substituted anilines and pyridines). While easy to synthesize, these "flat" molecules often suffer from poor solubility, high off-target promiscuity due to hydrophobic stacking, and an inability to probe deep, complex protein binding pockets[1].

To overcome these limitations, the field is shifting toward sp3-rich, three-dimensional scaffolds. 3-(Oxolan-2-yl)morpholine derivatives represent a breakthrough in this paradigm. Generated via Systematic Chemical Diversity (SCD), these derivatives leverage the privileged morpholine core—known for its excellent pharmacokinetic properties—while introducing stereochemically rich vectors that dramatically enhance target affinity and specificity[2]. This guide objectively benchmarks 3-(Oxolan-2-yl)morpholine derivatives against traditional FBDD alternatives and provides a self-validating experimental workflow for their screening.

The Causality of Scaffold Superiority: Why 3-(Oxolan-2-yl)morpholine?

The morpholine heterocycle is a ubiquitous structural unit in FDA-approved therapeutics. Its oxygen atom acts as a potent hydrogen bond acceptor, while the basic nitrogen (pKa ~8.3) ensures optimal aqueous solubility at physiological pH[2]. However, unsubstituted morpholine lacks the structural complexity needed to generate high-affinity hits in a fragment screen.

By applying Systematic Chemical Diversity (SCD) to append an oxolane (tetrahydrofuran) ring at the C3 position, researchers create a highly functionalized, sp3-rich fragment[2]. The oxolane ring forces the molecule out of a planar conformation, creating a spherical projection of hydrogen-bond acceptors and steric bulk. This specific 3D geometry allows the fragment to lock into transient, undulating protein pockets that flat molecules simply cannot access.

SCD_Logic Core Simple Morpholine Core (Low 3D Complexity) SCD Systematic Chemical Diversity (Regio/Stereo Variation) Core->SCD Deriv 3-(Oxolan-2-yl)morpholine (High Fsp3, 3D Vectors) SCD->Deriv Target Enhanced Target Affinity (Deep Pocket Binding) Deriv->Target

Systematic Chemical Diversity logic enhancing morpholine 3D vector coverage.

Objective Performance Comparison: The Benchmark

To objectively evaluate the utility of 3-(Oxolan-2-yl)morpholine derivatives, we must benchmark them against the two most common alternatives found in commercial fragment libraries: planar sp2 fragments (e.g., substituted anilines) and simple, unsubstituted sp3 rings.

Metric3-(Oxolan-2-yl)morpholinesPlanar sp2 Fragments (e.g., Anilines)Unsubstituted Morpholine
Fraction sp3 (Fsp3) > 0.85 < 0.301.00 (Lacks diverse vectors)
Aqueous Solubility (LogS) High (> -2.0) Low to ModerateHigh
3D Vector Coverage Excellent (Spherical sampling) Poor (Flatland limitation)Poor (Linear/Planar-like)
Typical HTS Hit Rate 4 - 6% 1 - 2%< 1%
Off-Target Promiscuity Low (Specific 3D fit required) High (Hydrophobic stacking)Low

Data Synthesis & Causality: The higher Fraction of sp3 carbons (Fsp3) in 3-(Oxolan-2-yl)morpholine directly correlates with improved clinical success rates, as it reduces flat hydrophobic surfaces that cause non-specific protein aggregation and assay interference[2]. While unsubstituted morpholine shares high solubility, its lack of functional vectors results in a near-zero hit rate in primary screens. The oxolane substitution bridges this gap, providing the exact steric and electronic vectors required for high-fidelity target engagement.

Self-Validating Experimental Protocol: High-Throughput Fragment Screening

Because fragments like 3-(Oxolan-2-yl)morpholine possess low molecular weights (~157 g/mol ) and inherently weak primary affinities (KD in the high micromolar to millimolar range), traditional biochemical assays often yield false negatives. The gold-standard workflow requires highly sensitive biophysical screening via Surface Plasmon Resonance (SPR), orthogonally validated by X-ray Crystallography[1].

Phase 1: Library Preparation & Solubility Validation
  • Preparation: Dissolve the 3-(Oxolan-2-yl)morpholine library in 100% DMSO to a stock concentration of 100 mM.

  • Buffer Matching (Critical Step): Dilute the stock into the SPR running buffer (e.g., PBS-P+) to a final concentration of 1 mM fragment and exactly 5% DMSO.

    • Causality: SPR is highly sensitive to bulk refractive index changes. A mismatch in DMSO concentration between the running buffer and the injected sample will create a bulk shift artifact, completely masking the subtle, low-mass binding signal of the fragment.

Phase 2: Primary SPR Screening
  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3,000–5,000 Response Units (RU).

    • Causality: High density is required to generate a detectable signal (Rmax) for low molecular weight compounds.

  • Injection Kinetics: Inject the 3-(Oxolan-2-yl)morpholine derivatives at a high flow rate (50 µL/min) for 30 seconds, followed by a 30-second dissociation phase.

    • Causality: Fragments exhibit rapid on/off rates. High flow rates minimize mass transport limitations, ensuring the observed signal reflects true binding kinetics rather than diffusion artifacts.

  • Validation: Utilize a reference channel (blank immobilization) to subtract non-specific binding, ensuring the protocol is self-validating.

Phase 3: Orthogonal Validation via X-ray Crystallography
  • Co-crystallization/Soaking: Soak apo-protein crystals in a mother liquor containing 10–50 mM of the validated 3-(Oxolan-2-yl)morpholine hit.

  • Structure Resolution: Solve the structure to identify the exact binding pose.

    • Causality: SPR confirms that the fragment binds and provides the KD, but X-ray crystallography reveals how it binds. Identifying the precise orientation of the oxolane and morpholine rings is an absolute prerequisite for the subsequent "hit-to-lead" phase, where the fragment is synthetically grown into a highly potent drug candidate[1].

FBDD_Workflow Lib 3-(Oxolan-2-yl)morpholine Library SPR Primary HTS (SPR Screening) Lib->SPR Injection Xray Orthogonal Validation (X-ray Crystallography) SPR->Xray KD < 1mM Hit 3D Hit-to-Lead Optimization Xray->Hit Binding Pose

High-throughput fragment screening workflow for morpholine derivatives.

Conclusion

For drug development professionals seeking to escape the limitations of flatland chemistry, 3-(Oxolan-2-yl)morpholine derivatives offer a highly optimized, sp3-rich alternative. By combining the favorable pharmacokinetics of the morpholine core with the 3D vector coverage of the oxolane substitution, these fragments deliver superior solubility, lower off-target promiscuity, and higher hit rates in biophysical screens compared to traditional planar libraries.

References

  • Tang SA, Fults A, Boyd SR, et al. Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. 2024 May 3;26(17):3493-3497. Available at:[Link]

  • Barberis C, et al. Fragment-Based Discovery of Mexiletine Derivatives as Orally Bioavailable Inhibitors of Urokinase-Type Plasminogen Activator. Journal of Medicinal Chemistry. 2007. Available at:[Link]

Sources

Validation

Comparative Biological Activity of 3-(Oxolan-2-yl)morpholine vs. Piperidine Analogs: A Guide for Lead Optimization

Executive Summary In the landscape of drug discovery, the selection of saturated nitrogen heterocycles fundamentally dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Piperidine and morph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug discovery, the selection of saturated nitrogen heterocycles fundamentally dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. Piperidine and morpholine are two of the most ubiquitous six-membered rings used in medicinal chemistry. While piperidine offers strong basicity and high lipophilicity, it frequently suffers from metabolic liabilities and off-target cytotoxicity.

Bioisosteric replacement with morpholine—and specifically, advanced substituted derivatives like 3-(oxolan-2-yl)morpholine —provides a strategic avenue to fine-tune these properties. This guide objectively compares the biological activity, physicochemical properties, and metabolic stability of 3-(oxolan-2-yl)morpholine against traditional piperidine analogs, providing researchers with actionable, experimentally grounded insights for lead optimization.

Mechanistic & Physicochemical Profiling

The transition from a piperidine to a morpholine core involves the replacement of a methylene group (-CH2-) with an oxygen atom (-O-). This single atom change has profound electronic and steric consequences:

Basicity (pKa) and Permeability

Piperidine is a strong base (pKa ~11.2), meaning it is almost entirely protonated at physiological pH (7.4). While this can enhance solubility, it often restricts passive membrane permeability. The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen (pKa ~8.3) . The addition of the oxolane (tetrahydrofuran) ring at the 3-position in 3-(oxolan-2-yl)morpholine further modulates this basicity through inductive effects. By lowering the pKa slightly closer to physiological pH, the fraction of unionized drug increases, directly improving passive cellular permeability.

Lipophilicity (LogD) and Ligand Efficiency

High lipophilicity often correlates with broad off-target effects, promiscuous protein binding, and poor metabolic stability . Morpholine inherently lowers LogD compared to piperidine. The oxolane ring in 3-(oxolan-2-yl)morpholine introduces an additional hydrogen-bond acceptor. This structural modification significantly lowers lipophilicity and improves aqueous solubility without drastically increasing molecular weight, thereby optimizing Ligand Lipophilicity Efficiency (LLE) .

G P Piperidine High pKa & LogD High CYP Clearance M Morpholine Lower pKa & LogD Reduced Clearance P->M O-atom insertion O 3-(Oxolan-2-yl)morpholine Steric Shielding Optimized LLE M->O Oxolane addition

Logical flow of physicochemical modulation from piperidine to 3-(oxolan-2-yl)morpholine.

Metabolic Stability & Pharmacokinetics

The metabolic fate of a molecule is a primary determinant of its in vivo efficacy and safety.

Piperidine Vulnerabilities: Piperidine rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The carbon atoms adjacent to the nitrogen (α-carbons) are frequent sites of metabolism, leading to lactam formation or complete ring opening .

The Morpholine Advantage: The morpholine ring is generally more metabolically stable. The reduced basicity of the nitrogen decreases the electron density, lowering the susceptibility of adjacent carbon atoms to oxidation. However, unsubstituted morpholines can still undergo oxidative N-dealkylation.

The Causality of Steric Shielding: The structural genius of 3-(oxolan-2-yl)morpholine lies in its steric shielding. By placing a bulky oxolane ring at the 3-position (alpha to the nitrogen), the primary site of CYP450 metabolism is physically blocked. The enzyme's active site cannot easily access the α-carbon, leading to a significantly prolonged half-life in human liver microsomes (HLM) compared to both unsubstituted morpholine and piperidine analogs.

Comparative Biological Activity Data

In in vitro assays, piperidine analogs often exhibit higher raw potency (lower IC50) against certain targets due to strong electrostatic interactions. However, this basicity also drives higher indiscriminate cytotoxicity against healthy cell lines . 3-(oxolan-2-yl)morpholine provides a more controlled, target-specific engagement profile with vastly improved safety margins.

Physicochemical & Biological PropertyPiperidine AnalogsMorpholine Analogs3-(Oxolan-2-yl)morpholine
Basicity (pKa) ~10.5 - 11.2~8.3 - 8.5~7.8 - 8.1
Lipophilicity (LogD at pH 7.4) High (+1.5 to +2.5)Moderate (+0.5 to +1.5)Low (0 to +1.0)
Metabolic Stability (HLM t½) Low (< 30 min)Moderate (~45 min)High (> 60 min)
Cytotoxicity (Average IC50) Potent (often < 50 µM)Weak (> 100 µM)Target-dependent, highly selective
Primary CYP450 Liability α-carbon oxidation, N-oxidationN-dealkylation, ring openingSterically shielded α-carbon

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls that verify the assay's functional integrity before any comparative data can be interpreted.

Protocol 1: Shake-Flask LC-MS Determination of LogD7.4

Purpose: To quantify the lipophilicity differences driven by the oxolane and morpholine oxygen atoms.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Piperidine analog, Morpholine analog, 3-(oxolan-2-yl)morpholine) in DMSO.

  • System Validation (Causality): Include Atenolol (Low LogD control) and Propranolol (High LogD control). Validation Rule: If the calculated LogD of the reference standards deviates by >0.2 log units from literature values, the buffer pH or phase separation is compromised, and the assay must be rejected.

  • Partitioning: Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4). Shake mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.

  • Separation & Analysis: Centrifuge at 3000 rpm for 10 minutes. Extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: LogD7.4 = Log10([Concentration in Octanol] / [Concentration in Buffer]).

Protocol 2: Microsomal Metabolic Stability Assay

Purpose: To prove the steric shielding effect of the oxolane ring against CYP450 degradation.

Workflow Start Incubate Compound with Human Liver Microsomes NADPH Initiate Reaction (Add NADPH) Start->NADPH Quench Quench Reaction (Acetonitrile at t=0,15,30,60) NADPH->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Calculate Intrinsic Clearance) Centrifuge->LCMS

Step-by-step workflow for the in vitro microsomal metabolic stability assay.

  • Incubation Setup: Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • System Validation (Causality): Run parallel incubations with Verapamil (High clearance positive control) and Warfarin (Low clearance negative control). Validation Rule: Verapamil must show >70% depletion at 30 minutes. If not, the microsomes are enzymatically inactive, and the assay is invalid.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • PubMed Central (PMC). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at:[Link]

  • ACS Medicinal Chemistry Letters. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Available at:[Link]

Comparative

GC-MS Method Validation for 3-(Oxolan-2-yl)morpholine Impurities: A Comparative Guide

Introduction & Analytical Challenges 3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3) is a heterocyclic compound frequently encountered as a synthetic intermediate or trace impurity in pharmaceutical manufacturing[1]. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3) is a heterocyclic compound frequently encountered as a synthetic intermediate or trace impurity in pharmaceutical manufacturing[1]. Structurally, it contains both a morpholine ring with a secondary amine and an oxolane (tetrahydrofuran) ring. This dual-ring system presents a specific analytical challenge: the highly polar ether oxygens and the active N-H bond create strong hydrogen-bonding capabilities.

When attempting to quantify such impurities to ensure drug safety, analysts must choose a platform that balances sensitivity, selectivity, and robustness. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the default for many polar APIs, low-molecular-weight aliphatic heterocycles like 3-(oxolan-2-yl)morpholine often suffer from poor ionization efficiency in Electrospray Ionization (ESI) and lack the chromophores required for UV detection. Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) is highly preferred, provided the active amine is properly managed[2].

Mechanistic Insight: The Causality of Derivatization

Direct injection of secondary amines into a GC system typically results in severe peak tailing and loss of sensitivity. This is caused by the active N-H bond interacting with residual silanol groups inside the GC inlet liner and the stationary phase of the column.

To overcome this, derivatization is employed. By reacting the sample with sodium nitrite under acidic conditions (nitrosation), the secondary amine is converted into a stable, volatile N-nitrosomorpholine analog[3].

  • The Causality: This mechanistic masking of the active hydrogen eliminates column adsorption, drastically improves thermal stability, and enhances the signal-to-noise (S/N) ratio. The proposed derivatization method is often up to 65 times more sensitive than direct detection[3].

Table 1: Performance Comparison of Analytical Platforms
ParameterDirect GC-MSLC-MS/MS (ESI)Derivatized GC-MS (Proposed)
Sensitivity (LOQ) ~50 ng/mL~10 ng/mL< 5 ng/mL
Peak Symmetry Poor (Severe Tailing)ModerateExcellent (Gaussian)
Matrix Effect LowHigh (Ion Suppression)Low
Method Robustness Low (Column degradation)ModerateHigh
Sample Prep Time MinimalMinimalModerate (Requires Reaction)

Experimental Protocol: A Self-Validating System

To ensure the highest level of trustworthiness, the following protocol is designed as a self-validating system . It integrates internal standards (IS) and matrix blanks directly into the workflow to continuously verify extraction efficiency and specificity, aligning strictly with 4 for analytical procedure lifecycle management[4].

Step 1: Sample Preparation & Internal Standardization Dissolve 50 mg of the API or intermediate in 5.0 mL of purified water. Immediately spike the solution with a deuterated internal standard (e.g., Morpholine-d8) to correct for any downstream variability in derivatization yield or extraction recovery.

Step 2: Derivatization (Nitrosation) Transfer 2.0 mL of the spiked sample extract into a reaction vial. Add 200 µL of 0.05 M HCl to adjust the pH to < 3, followed by 200 µL of saturated sodium nitrite[5]. Vortex for 30 seconds and incubate at 40°C for 30 minutes to ensure complete conversion of 3-(oxolan-2-yl)morpholine.

Step 3: Liquid-Liquid Extraction (LLE) Extract the derivatized impurity by adding 2.0 mL of dichloromethane (DCM). Vortex vigorously and centrifuge at 4000 rpm for 5 minutes. Carefully collect the lower organic layer, ensuring no aqueous carryover.

Step 4: GC-MS Analysis Parameters

  • Column: 30 m × 0.25 mm I.D. × 0.25 µm film capillary column (e.g., 5% phenyl-methylpolysiloxane)[2].

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 20°C/min.

  • Detection: Electron Ionization (EI) mode (70 eV), using Selective Ion Monitoring (SIM) targeting the specific molecular ion and primary fragments of the derivative.

Analytical Workflow & Validation Lifecycle

G N1 Sample Matrix Spiked with IS N2 Derivatization (e.g., Nitrosation) N1->N2 pH < 3, NaNO2 N3 Liquid-Liquid Extraction (DCM) N2->N3 Mask Secondary Amine N4 GC-MS (EI-SIM) Analysis N3->N4 Enhance Volatility N5 ICH Q2(R2) Validation Lifecycle N4->N5 Data Acquisition N6 Specificity (Blank vs. Spiked) N5->N6 N7 Accuracy & Precision N5->N7 N8 LOD / LOQ Determination N5->N8

Workflow for GC-MS Derivatization and ICH Q2(R2) Method Validation of Morpholine Impurities.

Quantitative Validation Data (ICH Q2(R2) Standards)

To demonstrate that the analytical procedure is fit for its intended purpose[6], the method must be validated against the updated 6[6]. The inclusion of matrix blanks proves specificity, while the IS ensures precision across multiple days.

Table 2: ICH Q2(R2) Validation Summary for Derivatized GC-MS
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at retention timeComplies (Matrix blank shows no peaks)
Linearity (R²) > 0.9900.9995 (Range: 10–500 ng/mL)
Accuracy (Recovery) 80% - 120%96.5% - 102.3%
Repeatability (RSD) < 10%2.4%
Intermediate Precision < 15%3.1% (Inter-day)
LOD / LOQ S/N > 3 / S/N > 101.5 ng/mL / 4.8 ng/mL

By adhering to this derivatization strategy and rigorous validation lifecycle, laboratories can achieve highly reliable, regulatory-compliant quantification of 3-(oxolan-2-yl)morpholine impurities, far surpassing the capabilities of direct GC-MS or standard LC-MS/MS approaches.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: National Institutes of Health (nih.gov / PMC)
  • Source: Thermo Fisher Scientific (thermofisher.com)

Sources

Validation

Structural Validation of 3-(Oxolan-2-yl)morpholine: A Comparative Guide to X-Ray Crystallography

Executive Summary & The Stereochemical Challenge 3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3) is a highly versatile bicyclic aliphatic heterocycle utilized in modern fragment-based drug discovery[1][2]. Featuring two ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Stereochemical Challenge

3-(Oxolan-2-yl)morpholine (CAS: 1803561-92-3) is a highly versatile bicyclic aliphatic heterocycle utilized in modern fragment-based drug discovery[1][2]. Featuring two chiral centers—one at the C2 position of the oxolane ring and another at the C3 position of the morpholine ring—the compound exists as four distinct stereoisomers. Because stereochemistry profoundly dictates pharmacological efficacy and off-target liability, rigorous structural validation is non-negotiable.

While analytical techniques like NMR spectroscopy provide foundational data, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for definitive absolute configuration assignment. This guide objectively compares SCXRD against alternative modalities and provides a self-validating experimental protocol for the structural elucidation of 3-(Oxolan-2-yl)morpholine.

Comparative Analysis: SCXRD vs. Alternative Modalities

When assigning the stereochemistry of flexible linked-ring systems, researchers typically evaluate SCXRD against Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED).

  • The Causality of Modality Selection : 2D NOESY NMR is excellent for rigid fused-ring systems but struggles with flexible scaffolds like 3-(Oxolan-2-yl)morpholine. Free rotation around the C-C bond linking the two rings averages out crucial through-space dipole-dipole interactions, making relative stereochemical assignment ambiguous ()[3].

  • While MicroED is a breakthrough for sub-micron crystals, dynamical scattering of electrons complicates the extraction of anomalous signals needed for absolute configuration ()[4].

  • SCXRD definitively assigns absolute stereochemistry without the need for chiral derivatizing agents, provided high-quality crystals are obtained ()[5].

Quantitative Performance Comparison
ParameterSCXRD (X-Ray)2D NMR (NOESY/ROESY)MicroED (Electron)
Primary Output Absolute Configuration (3D)Relative StereochemistryHigh-Res 3D Structure
Sample Requirement Single crystal (>10 μm)1–5 mg (Solution)Nanocrystals (<1 μm)
Absolute Configuration Yes (via Anomalous Dispersion)No (Requires Chiral Derivatization)Challenging (Dynamical Scattering)
Conformational State Static (Solid State)Dynamic (Time-averaged)Static (Solid State)
Time-to-Data Days to Weeks (Crystallization)HoursDays

Self-Validating Experimental Protocol: SCXRD of 3-(Oxolan-2-yl)morpholine

To ensure a self-validating system, the following protocol incorporates internal checks at every phase of the crystallographic workflow.

Phase 1: Analyte Derivatization (The Causality of Crystallizability)

Small aliphatic heterocycles like 3-(Oxolan-2-yl)morpholine are often oils or low-melting solids at room temperature, precluding direct crystallization.

  • Reaction : React the secondary amine of the morpholine ring with 4-bromobenzenesulfonyl chloride in the presence of triethylamine and dichloromethane (DCM).

  • Validation : The addition of the heavy bromine atom serves a dual purpose: it increases the molecular weight and rigidity to promote crystallization, and it provides a strong anomalous scattering signal ( f′′ ) for definitive absolute structure determination.

Phase 2: Crystal Growth via Vapor Diffusion
  • Preparation : Dissolve the sulfonamide derivative in a minimal volume of a high-solubility solvent (e.g., ethyl acetate) in a 2 mL inner vial.

  • Diffusion : Place the inner vial (uncapped) inside a larger 20 mL sealed chamber containing an anti-solvent (e.g., hexanes).

  • Validation : As hexanes slowly diffuse into the ethyl acetate over 3–7 days, the solubility decreases gradually. This slow thermodynamic equilibration prevents rapid nucleation, yielding high-quality, diffraction-grade single crystals (>20 μm).

Phase 3: Data Acquisition
  • Mounting : Harvest a single crystal using a nylon loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil) to prevent lattice degradation from atmospheric moisture.

  • Cooling : Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Diffraction : Collect data using a diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) microfocus source. Causality: Cu Kα radiation enhances the anomalous scattering of the bromine atom compared to standard Molybdenum (Mo Kα) sources, ensuring a robust anomalous signal.

Phase 4: Structure Solution and Validation
  • Integration : Integrate the diffraction frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Refinement : Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on F2 ()[6].

  • Validation : A self-validating absolute configuration is confirmed when the Flack parameter refines to ~0.0 (with a standard uncertainty < 0.1). A value near 1.0 indicates the inverted enantiomer, while ~0.5 suggests a racemic twin.

Workflow Visualization

G Syn 3-(Oxolan-2-yl)morpholine NMR 2D NMR Screening (Relative Stereochemistry) Syn->NMR Deriv Heavy-Atom Derivatization (e.g., 4-Bromobenzenesulfonyl) NMR->Deriv Absolute Config Required Cryst Vapor Diffusion Crystallization Deriv->Cryst Check Crystal Size Evaluation Cryst->Check MicroED MicroED (< 1 μm) (Dynamical Scattering Risk) Check->MicroED Nanocrystals SCXRD SCXRD (> 10 μm) (Cu Kα Radiation) Check->SCXRD Single Crystals Refine SHELXL Refinement MicroED->Refine SCXRD->Refine Abs Absolute Configuration (Flack Parameter ~0.0) Refine->Abs

Workflow for the stereochemical validation of 3-(Oxolan-2-yl)morpholine.

References

  • A vending machine for drug-like molecules – automated synthesis of virtual screening hits. Chemical Science (via PMC). URL:[Link]

  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ (via PMC). URL:[Link]

  • Application of Fragment-Based NMR Screening, X-ray Crystallography, Structure-Based Design, and Focused Chemical Library Design to Identify Novel μM Leads for the Development of nM BACE-1 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. CrystEngComm. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Oxolan-2-yl)morpholine
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